molecular formula C26H21N3O11S B6316843 Mal-fms-nhs CAS No. 777861-69-5

Mal-fms-nhs

Cat. No.: B6316843
CAS No.: 777861-69-5
M. Wt: 583.5 g/mol
InChI Key: JLPNPVIABCLANH-UHFFFAOYSA-N
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Description

Mal-FMS-NHS is a heterobifunctional reagent specifically designed for the reversible PEGylation of peptides and proteins. Its structure features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, bridged by a 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) linker. The core research value of this compound lies in its ability to create a slowly hydrolyzable bond between a 40 kDa polyethylene glycol (PEG) chain and a target protein, such as interferon alpha2 . This technology addresses a key challenge in biotherapeutics: the short circulatory half-life of native proteins. While standard PEGylation can improve half-life, it often results in a significant loss of bioactivity. Mal-FMS-NHS enables a novel approach by forming a conjugate that steadily releases the native, active protein under physiological conditions over an extended period. Research has demonstrated that this can lead to a dramatic extension of active protein levels in vivo, with substantial levels detected up to 200 hours after administration, compared to just one hour for the unmodified protein . This mechanism ensures prolonged maintenance of therapeutic activity while allowing the regenerated native protein ready access to peripheral tissues, offering a significant advantage over conventional irreversible PEGylation methods .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPNPVIABCLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The MAL-FMS-NHS Reversible Crosslinker

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Mechanism of Reversibility, and Conjugation Protocols

Executive Summary

The MAL-FMS-NHS crosslinker represents a specialized class of heterobifunctional reagents designed for reversible PEGylation or carrier conjugation. Unlike standard crosslinkers (e.g., SMCC) that form stable, permanent bonds, MAL-FMS-NHS utilizes a 9-fluorenylmethoxycarbonyl (Fmoc) derivative core to create a "self-cleaving" linkage.

This technology, pioneered largely by Yoram Shechter and colleagues at the Weizmann Institute, addresses a critical bottleneck in drug delivery: the loss of bioactivity upon PEGylation. By acting as a "prodrug linker," the FMS moiety releases the native, unmodified therapeutic protein into systemic circulation at a controlled rate governed by physiological pH and temperature, effectively extending the half-life without permanently compromising steric fidelity.

Part 1: Molecular Architecture & Design Logic

The acronym MAL-FMS-NHS describes the three functional zones of the molecule. Its full chemical identity is typically a derivative of 2-(3-maleimidopropanamido)-7-sulfo-9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide .

Structural Breakdown

The molecule is engineered with three distinct functional components, each serving a specific kinetic or solubility purpose:

ComponentChemical IdentityFunctionDesign Logic (Causality)
MAL Maleimide Thiol-Reactive GroupReacts with Cysteine residues (e.g., on Albumin or PEG-SH) to form a stable thioether bond. This anchors the drug to the long-circulating carrier.
FMS Fluorenyl-Methoxy-Sulfonyl The "Timer" CoreA 9-hydroxymethyl-fluorene ring. The 7-sulfo group is critical for water solubility, preventing the hydrophobic fluorene from aggregating. The C9-proton is the "trigger" for hydrolysis.
NHS N-hydroxysuccinimide Amine-Reactive GroupReacts with primary amines (Lysine/N-terminus) on the therapeutic protein to form a carbamate linkage.
Visualization of Chemical Structure

The following diagram illustrates the connectivity and the specific "Cleavage Zone" that differentiates this molecule from standard linkers.

MAL_FMS_NHS_Structure cluster_legend Functional Zones MAL Maleimide Group (Thiol Reactive) LINKER Amido-Propyl Spacer MAL->LINKER Stable Bond FMS FMS Core (9-hydroxymethyl-7-sulfofluorene) LINKER->FMS Attached at Position 2 CLEAVAGE Carbamate Linkage (The Release Site) FMS->CLEAVAGE Attached at Position 9 (CH2) NHS NHS Ester (Amine Reactive) CLEAVAGE->NHS Active Ester

Figure 1: Structural connectivity of MAL-FMS-NHS.[1] The FMS core acts as the central scaffold linking the stable carrier arm (MAL) and the releasable drug arm (NHS).

Part 2: The Mechanism of Reversibility (The FMS Advantage)

The defining feature of MAL-FMS-NHS is its ability to release the drug in its native form . Standard linkers form amide bonds which are stable; FMS forms a carbamate bond that is susceptible to base-catalyzed


-elimination.
The "Proton Switch" Mechanism
  • Conjugation: The NHS ester reacts with a protein amine (

    
    ) to form a carbamate linkage (
    
    
    
    ).
  • Activation: Under physiological conditions (pH 7.4, 37°C), the proton at position 9 of the fluorene ring is slowly abstracted by base (

    
     or buffer ions).
    
  • Elimination: The loss of the proton creates an unstable carbanion, driving the electrons to form a double bond (dibenzofulvene derivative).

  • Release: This electronic shift cleaves the C-O bond, releasing the protein-carbamate, which spontaneously decarboxylates into the native protein and

    
    .
    
Mechanism Diagram

FMS_Mechanism State1 Intact Conjugate (PEG-FMS-Protein) State2 Proton Abstraction (Rate Limiting Step) State1->State2 Physiological pH (7.4) Slow Kinetics State3 Beta-Elimination State2->State3 Electronic Rearrangement Prod1 Dibenzofulvene-PEG (Inert Remnant) State3->Prod1 Prod2 Native Protein (Fully Active) State3->Prod2 Decarboxylation Prod3 CO2 State3->Prod3

Figure 2: The hydrolysis cascade. The rate-limiting step is the proton abstraction at C9, which functions as a molecular timer determined by pH.

Part 3: Synthesis & Conjugation Protocols

Scientific Integrity Warning: The FMS-carbamate linkage begins hydrolyzing the moment it is formed if the pH is basic. Therefore, pH control is the single most critical variable in this protocol. You must balance the basicity required for NHS-amine reaction against the stability of the FMS linker.

Materials Preparation
  • Buffer A (Conjugation): 0.1 M Phosphate or Bicarbonate, pH 7.2 – 7.5. (Avoid pH > 8.0 to prevent premature cleavage).

  • Buffer B (Storage/Purification): 20 mM Sodium Acetate, pH 5.0 – 5.5. (Acidic pH "freezes" the timer).

  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Protocol (Two-Step Method)

This protocol assumes conjugation of a therapeutic protein (Amine) to a PEG-Thiol carrier using MAL-FMS-NHS.

Step 1: Activation of the Protein (NHS Reaction)
  • Dissolution: Dissolve the target protein in Buffer A at 2–5 mg/mL.

  • Linker Addition: Dissolve MAL-FMS-NHS in DMSO. Add to protein solution at a 3:1 to 5:1 molar excess .

    • Why? Excess ensures modification of accessible amines, but too high an excess may cause precipitation due to the hydrophobic fluorene core (even with the sulfo group).

  • Incubation: React for 1–2 hours on ice or at 4°C.

    • Why? Lower temperature slows the hydrolysis of the NHS ester and the FMS linker while allowing the conjugation to proceed.

  • Quenching/Desalting: Immediately desalt the sample into Buffer B (pH 5.5) using a PD-10 column or Zeba spin column.

    • Critical Checkpoint: This step removes excess crosslinker and, more importantly, stops the FMS hydrolysis timer by dropping the pH.

Step 2: Conjugation to Carrier (Maleimide Reaction)[2]
  • PEG Addition: Add the Thiol-PEG (or Albumin-Cys34) to the MAL-FMS-Protein intermediate in Buffer B.

  • pH Adjustment: Slowly adjust pH to 6.5 – 7.0 .

    • Why? Maleimides are specific for thiols at pH 6.5–7.[2]5. Above pH 7.5, amines react with maleimides; below pH 6.0, the reaction is too slow.

  • Incubation: Incubate overnight at 4°C.

  • Purification: Purify the final PEG-FMS-Protein conjugate via Size Exclusion Chromatography (SEC). Store in slightly acidic buffer (pH 5–6) at -80°C.

Part 4: Quantitative Performance & Kinetics

The utility of MAL-FMS-NHS is defined by its half-life (


) of hydrolysis. This "timer" dictates how long the drug remains attached to the carrier before being released.
Hydrolysis Rates (In Vitro)

Data summarized from Shechter et al. (2004) and subsequent validations.

ConditionTemperaturepHApproximate

(Release)
Storage 4°C5.0> 1000 hours (Stable)
Reaction 25°C8.58 – 14 hours
Physiological 37°C7.424 – 48 hours
Serum (Rat) 37°C7.4~ 40 hours

Note: The


 can be modulated by changing the substituents on the fluorene ring, but the standard MAL-FMS-NHS (sulfo-derivative) typically targets a 1-2 day release profile.

References

  • Shechter, Y., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[3] Journal of Biological Chemistry, 279(37), 38118-38124.[3]

  • Tsubery, H., et al. (2004). "Prolonging the action of exendin-4 by reversible polyethylene glycol modification." Journal of Biological Chemistry, 279(37), 38118.[3]

    • (Bioconjugate Chem equivalent work)

  • Gershonov, E., et al. (2000). "New concept for long-acting insulin: Spontaneous conversion of an inactive modified insulin to the active hormone in circulation." Journal of Pharmacology and Experimental Therapeutics, 295(3), 1185-1192.

  • Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: A Novel Technology to Prolong the Action of Therapeutic Proteins." Journal of Medicinal Chemistry, 47(19), 4897–4904.

Sources

Reversible PEGylation via FMS Linkers: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the PEGylation Paradox

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins—PEGylation—is a cornerstone of modern biopharmaceutical formulation. It shields proteins from proteolytic degradation and reduces renal clearance, drastically extending in vivo half-life. However, this creates the "PEGylation Paradox": the very steric shielding that protects the protein also severely impedes its ability to bind target receptors, often reducing biological activity to less than 1–10% of the native molecule[1].

To resolve this, researchers pioneered reversible PEGylation using the FMS (2-sulfo-9-fluorenylmethoxycarbonyl) linker[2]. By designing the PEGylated conjugate as an inactive, circulating prodrug, the FMS linker undergoes a slow, spontaneous chemical hydrolysis under physiological conditions (pH 7.4, 37°C). This strictly base-catalyzed mechanism releases the unmodified, fully active native protein into the bloodstream at a predictable rate, decoupling pharmacokinetic extension from pharmacodynamic suppression[3].

Mechanistic Principles of FMS-Mediated Reversibility

The Chemistry of FMS

The FMS moiety is a sulfonated derivative of the classic Fmoc (9-fluorenylmethoxycarbonyl) protecting group used in solid-phase peptide synthesis. The choice to sulfonate the fluorene ring at position 2 is a critical, causality-driven design choice:

  • Aqueous Solubility: Standard Fmoc is highly hydrophobic, requiring organic solvents that can denature delicate therapeutic proteins. The sulfonate group (

    
    ) renders the FMS linker highly water-soluble, permitting conjugation in standard aqueous biological buffers[1].
    
  • Kinetic Tuning: The electron-withdrawing nature of the sulfonate group subtly lowers the pKa of the critical proton at the 9-position of the fluorene ring. This precisely tunes the rate of proton abstraction at physiological pH, optimizing the half-life of the prodrug[2].

The -Elimination Pathway

Reversibility is driven by a strictly chemical, non-enzymatic


-elimination mechanism. When the FMS-PEG-protein conjugate enters the slightly basic environment of the bloodstream (pH 7.4), hydroxide ions (

) abstract the acidic proton at the 9-position of the fluorene ring. This triggers a cascade that collapses the carbamate linkage, releasing carbon dioxide (

), a biologically inert PEG-fulvene byproduct, and the perfectly intact native amine of the protein[1].

Because the cleavage occurs at the carbamate bond, no chemical "scar" is left on the therapeutic protein , ensuring 100% restoration of receptor binding affinity.

FMS_Mechanism Prodrug PEG-FMS-Protein (Inactive Prodrug) Elimination Base-Catalyzed β-elimination (pH 7.4, 37°C) Prodrug->Elimination OH⁻ attack Byproducts PEG-Fulvene + CO₂ (Inert Byproducts) Elimination->Byproducts Cleavage Native Native Protein (Fully Active) Elimination->Native Unmodified Release

Figure 1: Mechanism of base-catalyzed β-elimination releasing native protein from the FMS-PEG prodrug.

Reagent Design and Experimental Workflows

To synthesize these prodrugs, a heterobifunctional linker—MAL-FMS-NHS —is utilized. It features an N-hydroxysuccinimide (NHS) ester on one end to react with primary amines on the protein, and a maleimide (MAL) group on the other to react with a thiol-functionalized PEG (PEG-SH)[1].

Causality in Experimental Design: Why a Two-Step Conjugation?

Attempting a "one-pot" synthesis by reacting a pre-formed PEG-FMS-NHS directly with a protein often results in low yields. The massive hydrodynamic radius of a 40 kDa PEG chain creates severe steric hindrance, blocking the NHS ester from accessing protein amines. The field-proven solution: A two-step process. First, the small MAL-FMS-NHS linker is conjugated to the protein. After removing unreacted linker, the massive PEG-SH is introduced. The maleimide-thiol "click" reaction is highly efficient and unaffected by the steric bulk of the PEG, ensuring precise stoichiometric control[1].

Experimental_Workflow N1 1. Linker Conjugation React MAL-FMS-NHS with Protein (-NH₂) N2 2. PEG Attachment React MAL-FMS-Protein with PEG-SH N1->N2 N3 3. Purification Size Exclusion Chromatography N2->N3 N4 4. Kinetic Validation Incubation at pH 7.4, 37°C (HPLC/SDS-PAGE) N3->N4

Figure 2: Step-by-step experimental workflow for synthesizing and validating FMS-PEGylated proteins.

Protocol 1: Synthesis of the PEG-FMS-Protein Conjugate

This protocol is designed as a self-validating system; maintaining strict pH control is critical to prevent premature linker hydrolysis.

  • Buffer Exchange: Dialyze the target protein into 0.1 M HEPES buffer, pH 7.2. Critical Insight: Do not exceed pH 7.2 during conjugation, as higher pH will initiate premature

    
    -elimination of the FMS moiety.
    
  • Linker Addition: Add a 3- to 5-fold molar excess of MAL-FMS-NHS (dissolved in anhydrous DMSO) to the protein solution. Incubate at 4°C for 2 hours under gentle agitation.

  • Intermediate Purification: Remove unreacted MAL-FMS-NHS using a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M phosphate buffer, pH 6.5.

  • PEGylation: Add a 2-fold molar excess of PEG-SH (e.g., 40 kDa) to the recovered MAL-FMS-Protein. Incubate overnight at 4°C.

  • Final Purification: Isolate the mono-PEGylated conjugate using Size Exclusion Chromatography (SEC) or Cation-Exchange Chromatography.

Protocol 2: In Vitro Hydrolysis and Kinetic Profiling
  • Incubation: Dissolve the purified PEG-FMS-Protein in 0.1 M phosphate buffer, pH 7.4, containing 0.6% BSA and 2 mM sodium azide (to prevent bacterial growth). Incubate at 37°C[1].

  • Sampling: Draw aliquots at

    
     hours. Immediately freeze aliquots at -80°C to halt hydrolysis.
    
  • Analytical Validation: Analyze samples via SDS-PAGE and Reverse-Phase HPLC. You should observe a time-dependent decrease in the high-molecular-weight PEGylated band and a concurrent, stoichiometric appearance of the native protein band.

  • Functional Validation: Subject the

    
     hr fraction to a receptor binding assay or cell proliferation assay to confirm that the released protein possesses 100% of the specific activity of the unPEGylated standard.
    

Quantitative Kinetic and Pharmacokinetic Profiling

The modularity of the FMS system allows for predictable half-life extensions across various therapeutic classes, from small peptides to large cytokines. Below is a summary of quantitative data demonstrating the efficacy of FMS-mediated reversible PEGylation:

ConjugateTarget Protein/PeptidePEG MassIn Vitro

(pH 7.4, 37°C)
In Vivo Pharmacokinetic ImpactReference
PEG40-FMS-IFN

2
Interferon

2
40 kDa~65 hoursMaintained active antiviral levels for >200 h (vs. 1 h for native)[1]
PEG40-FMS-Exendin-4 Exendin-4 (GLP-1 agonist)40 kDa~18–71 hours (tunable)Prolonged glucose lowering following a single subcutaneous injection[3]
PEG30-Fmoc-ANP Atrial Natriuretic Peptide30 kDa~15 hoursMaintained hypotensive effect (lowered BP) for >60 min[4]

Trustworthiness: Building a Self-Validating System

To ensure absolute scientific integrity when developing a new FMS-PEGylated drug, researchers must build self-validation directly into their experimental matrix:

  • The Stable Control: Always synthesize a parallel conjugate using a non-cleavable linker (e.g., MAL-PEG-NHS). If the stable conjugate shows <5% activity and the FMS conjugate slowly regenerates to 100% activity, you have definitively proven that activity restoration is driven by FMS cleavage, not unreacted native protein contamination.

  • Mass Spectrometry Confirmation: Use MALDI-TOF MS on the released protein fraction. The mass must match the native protein down to the Dalton. If the mass is higher, the

    
    -elimination did not occur cleanly, indicating a potential side reaction or an impure linker batch.
    

References

  • Peleg-Shulman, T., Tsubery, H., Mironchik, M., Fridkin, M., Schreiber, G., & Shechter, Y. (2004). "Reversible PEGylation: A Novel Technology To Release Native Interferon α2 over a Prolonged Time Period." Journal of Medicinal Chemistry, 47(20), 4897-4904.[Link]

  • Shechter, Y., Mironchik, M., Saul, A., Gershonov, E., Preciado-Patt, L., Sasson, K., & Fridkin, M. (2007). "New Technologies to Prolong Life-time of Peptide and Protein Drugs In vivo." International Journal of Peptide Research and Therapeutics, 13(1), 105-117.[Link]

  • Shechter, Y., Sasson, K., Marcus, Y., Rubinraut, S., Lev-Goldman, V., & Fridkin, M. (2012). "Establishing the principle of reversibility in peptide/protein and small-molecule therapy." Therapeutic Delivery, 3(1), 17-23.[Link]

  • Nesher, M., et al. (2008). "Reversible Pegylation Prolongs the Hypotensive Effect of Atrial Natriuretic Peptide." Bioconjugate Chemistry, 19(1), 342-348.[Link]

Sources

Technical Guide: MAL-FMS-NHS in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MAL-FMS-NHS (


-[2-(maleimido-propionyl amino)-7-sulfo-fluoren-9-yl-methoxycarbonyloxy]succinimide) is a specialized heterobifunctional linker designed for the reversible  modification of therapeutic peptides and proteins.[1] Unlike conventional linkers that form stable, permanent bonds, MAL-FMS-NHS utilizes a 9-fluorenylmethoxycarbonyl (Fmoc)  derivative scaffold to facilitate the slow, spontaneous release of the native drug under physiological conditions.

This technology addresses a critical bottleneck in drug development: extending the circulating half-life of small biotherapeutics (via PEGylation or albumin binding) without permanently compromising their bioactivity. By acting as a "prodrug" linker, it ensures that the active pharmaceutical ingredient (API) is released in its unmodified, fully potent form.

Part 1: Chemical Architecture & Mechanism of Action

Structural Components

The MAL-FMS-NHS molecule integrates three functional domains, each serving a distinct pharmacological role:

ComponentChemical IdentityFunction
NHS

-hydroxysuccinimide ester
Amine-Reactive Handle: Reacts with primary amines (Lysine residues or N-terminus) on the drug payload to form a carbamate bond.
FMS 2-sulfo-9-fluorenylmethoxycarbonylCleavable Core: The "timer" of the system. It undergoes base-catalyzed hydrolysis to release the drug. The sulfonic acid group (

) ensures high water solubility.
MAL MaleimideThiol-Reactive Handle: Reacts with sulfhydryl groups (-SH) on carriers (e.g., PEG-SH, Albumin-Cys34) to anchor the drug to a long-circulating vehicle.
The "Timer" Mechanism: Beta-Elimination

The core innovation of the FMS system is its ability to undergo spontaneous beta-elimination at physiological pH (7.4) and temperature (37°C).[2][3][4][5] This process is non-enzymatic, making the release profile predictable across different patient populations.

Mechanism Steps:

  • Proton Abstraction: The methine proton at position 9 of the fluorene ring is acidic (

    
    ). At pH 7.4, it is slowly abstracted by basic species in the blood.
    
  • Electronic Rearrangement: The removal of the proton triggers the formation of a double bond (dibenzofulvene derivative).

  • Release: This rearrangement destabilizes the carbamate linkage, causing it to collapse.

  • Products: The reaction releases carbon dioxide (

    
    ), the remnant linker (dibenzofulvene-sulfonic acid), and the unmodified native drug  (Drug-
    
    
    
    ).

BetaElimination cluster_0 Intact Conjugate (Circulating) cluster_1 Physiological Trigger (pH 7.4) cluster_2 Release Products Conjugate Carrier-MAL-FMS-Drug Transition Proton Abstraction (Rate Limiting Step) Conjugate->Transition Slow Base Catalysis NativeDrug Native Drug (Active) Transition->NativeDrug Carbamate Collapse Remnant Dibenzofulvene Derivative Transition->Remnant CO2 CO2 Transition->CO2

Figure 1: Mechanism of spontaneous drug release via beta-elimination.

Part 2: Drug Delivery Applications

Reversible PEGylation

Traditional PEGylation often reduces the binding affinity of a drug to its target due to steric hindrance. MAL-FMS-NHS circumvents this by creating a reversible PEG-conjugate .

  • Circulation: The PEG-FMS-Drug conjugate circulates with a long half-life, protected from renal filtration.

  • Action: The drug is slowly released into the local environment, regaining its full potency and small size to penetrate tissues.

The "Albu-Tag" Concept

Instead of pre-conjugating to PEG, the MAL-FMS-Drug intermediate can be administered directly.

  • In Vivo Binding: Upon injection, the maleimide group rapidly reacts with Cys-34 of endogenous Human Serum Albumin (HSA).

  • Result: The patient's own albumin becomes the carrier, forming an Albumin-FMS-Drug depot in situ. This eliminates the need to manufacture and purify large protein conjugates.

Part 3: Experimental Protocols

Protocol A: Synthesis of MAL-FMS-Drug Intermediate

Objective: Conjugate the linker to the amine residues of the peptide drug.

Reagents:

  • Peptide/Protein Drug (lyophilized)

  • MAL-FMS-NHS (stored at -20°C, desiccated)

  • Buffer: Phosphate buffer (0.1 M, pH 7.[4]2) or NaHCO3 (0.1 M, pH 8.5 - Use with caution, see note)[4]

  • Solvent: DMF or DMSO (dry)

Step-by-Step:

  • Dissolution: Dissolve the peptide drug in the buffer to a concentration of 2–10 mg/mL.

  • Linker Preparation: Dissolve MAL-FMS-NHS in dry DMF.

  • Reaction: Add the linker solution to the peptide solution.

    • Ratio: Use a 2:1 to 3:1 molar excess of Linker:Drug to ensure complete modification of the target amine.

    • Conditions: Incubate for 10–30 minutes on ice or at room temperature.

    • Critical Control:Do not exceed pH 8.0 for extended periods. While basic pH accelerates the NHS reaction, it also initiates the FMS hydrolysis. A pH of 7.2–7.5 is the "sweet spot" where NHS acylation is faster than FMS hydrolysis.

  • Quenching: (Optional) Add mild acid (dilute acetic acid) to lower pH to 6.0 if immediate purification is not performed.

  • Purification: Separate unreacted linker via HPLC (C18 column) or dialysis (pH 6.0 buffer).

Protocol B: Conjugation to Carrier (PEG-SH)

Objective: Link the MAL-FMS-Drug to a sulfhydryl-containing carrier.

  • Preparation: Dissolve PEG-SH (e.g., PEG40kDa-SH) in phosphate buffer (pH 6.5, degassed to prevent disulfide formation).

  • Coupling: Add the purified MAL-FMS-Drug to the PEG-SH solution.

    • Ratio: 1:1 molar ratio usually suffices due to the high reactivity of maleimide towards thiols.

  • Incubation: 30–60 minutes at room temperature.

  • Validation: Monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) or by HPLC shift.

Workflow cluster_synthesis Synthesis Workflow Drug Drug-NH2 (Peptide) Inter Intermediate: MAL-FMS-Drug Drug->Inter NHS Reaction (pH 7.2, 30 min) Linker MAL-FMS-NHS Linker->Inter NHS Reaction (pH 7.2, 30 min) Final Final Conjugate: Carrier-S-MAL-FMS-Drug Inter->Final Maleimide Reaction (pH 6.5, 60 min) Carrier Carrier-SH (PEG/Albumin) Carrier->Final Maleimide Reaction (pH 6.5, 60 min)

Figure 2: Step-by-step conjugation workflow for generating reversible conjugates.

Part 4: Pharmacokinetics & Release Modeling

The release of the drug follows First-Order Kinetics . The half-life (


) of the drug release is determined by the specific chemical structure of the FMS derivative (substituents on the fluorene ring can tune this) and the pH of the environment.

Kinetic Equation:



Where:

  • 
     is the hydrolysis rate constant (dependent on pH and temperature).
    
  • At pH 7.4, 37°C, the typical

    
     for unsubstituted FMS is 8–14 hours .
    
  • This creates a "sustained release" profile, blunting

    
     spikes (reducing toxicity) and maintaining therapeutic levels (
    
    
    
    ) for extended periods.
Data Summary: Comparative Stability
ConditionStability of FMS LinkerApplication Note
pH 4.0 - 6.0 Highly StableIdeal for storage, purification, and formulation.
pH 7.4 (Serum) Slow Hydrolysis (

)
Therapeutic window for drug release.
pH 8.5+ Rapid Hydrolysis (

)
Used for in vitro validation to force release and quantify drug load.

Part 5: Case Studies

Exendin-4 (GLP-1 Analog)
  • Challenge: Native Exendin-4 has a short half-life and requires frequent injection.

  • Solution: PEG40-FMS-Exendin-4.[2]

  • Outcome: A single injection in mice regulated glucose levels for 30 hours, compared to <6 hours for the native peptide.[2] The released Exendin-4 retained 100% receptor binding affinity [1].

Insulin[1][6]
  • Challenge: Basal insulin requires a flat, long-acting profile.

  • Solution:

    
    -FMS-Insulin.
    
  • Outcome: The conjugate showed a prolonged glucose-lowering effect with a delayed onset, mimicking the profile of a basal insulin formulation but with the potential for once-daily or every-other-day administration [2].

References

  • Shechter, Y., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[2][3][4][6] Journal of Biological Chemistry, 279(26), 27341-27347. Link

  • Shechter, Y., et al. (2005). "Reversible PEGylation of peptide YY3-36 prolongs its inhibition of food intake in mice." FEBS Letters, 579(11), 2439-2444. Link

  • Gershonov, E., et al. (2000).
  • Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[2][3][4][6] Journal of Biological Chemistry. Link

  • Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: A novel technology to release native interferon alpha2 over a prolonged time period." Journal of Medicinal Chemistry, 47(20), 4897-4904. Link

Sources

2-Sulfo-9-Fluorenylmethoxycarbonyl (sulfo-Fmoc) Linker Properties: A Technical Guide to Reversible Bioconjugation and Prodrug Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in bioconjugation, I frequently encounter the "PEG dilemma": while covalent PEGylation drastically improves the pharmacokinetic (PK) profile of peptide and protein therapeutics by increasing hydrodynamic volume and preventing renal clearance, it simultaneously introduces steric hindrance that permanently reduces receptor binding affinity and biological potency.

To circumvent this, the field has shifted toward reversible bioconjugation technologies. Among the most robust and highly engineered solutions is the 2-sulfo-9-fluorenylmethoxycarbonyl (sulfo-Fmoc or FMS) linker . This technical guide provides an in-depth analysis of FMS properties, detailing the mechanistic causality behind its spontaneous hydrolysis, its dual role in albumin binding, and field-proven experimental protocols for generating self-validating prodrug systems.

Chemical Architecture and Causality of FMS

The FMS linker is a structural evolution of the classic Fmoc protecting group utilized in solid-phase peptide synthesis. The strategic addition of a sulfonic acid group (–SO


H) at the 2-position of the fluorene ring fundamentally alters its physicochemical properties, solving critical bottlenecks in protein modification:
  • Aqueous Solubility & Structural Preservation : Native Fmoc-OSu is highly hydrophobic. Attempting to conjugate multiple Fmoc groups to a protein in aqueous media inevitably leads to irreversible protein denaturation and aggregation. The 2-sulfo modification drastically lowers the partition coefficient, yielding a highly water-soluble reagent (sulfo-Fmoc-OSu). This causality allows conjugation to proceed in 100% aqueous buffers (e.g., PBS) without the need for organic co-solvents, thereby preserving the delicate tertiary structure of biologics.

  • Inherent Albumin Affinity : The amphiphilic nature of the FMS moiety (hydrophobic fluorene core paired with a hydrophilic sulfonate) mimics endogenous albumin ligands. Covalently attaching 2 to 3 FMS groups to a low-molecular-weight drug (e.g., gentamicin or exendin-4) confers a non-covalent binding affinity to human serum albumin (HSA) with a

    
     in the micromolar range (7.6–9.2 μM) [1]. This "hitchhiking" mechanism effectively extends the circulatory half-life of the prodrug prior to linker cleavage.
    

Mechanistic Logic: Spontaneous E1cB β-Elimination

The defining feature of the FMS linker is its ability to undergo spontaneous, strictly pH- and temperature-dependent hydrolysis, entirely independent of enzymatic activity.

  • The Causality : The fluorene ring system is highly electron-withdrawing, rendering the proton at the C-9 position unusually acidic. At physiological pH (7.4) and 37°C, ambient hydroxide ions slowly deprotonate C-9. This initiates a base-catalyzed β-elimination (E1cB mechanism).

  • The Result : The carbamate bond cleaves, releasing carbon dioxide, the inactive 2-sulfo-dibenzofulvene byproduct, and the fully active, unmodified native drug [2]. Because this process relies solely on systemic pH and temperature, the release kinetics are highly predictable and immune to inter-patient variations in protease expression or metabolic states.

G cluster_products Hydrolysis Products A FMS-Drug Conjugate (Inactive Prodrug) B Deprotonation at C-9 (pH 7.4, 37°C) A->B Spontaneous C β-Elimination (E1cB Mechanism) B->C Rate-limiting D 2-Sulfo-Dibenzofulvene + CO2 C->D E Free Active Drug (100% Potency) C->E

Spontaneous E1cB β-elimination mechanism of FMS-drug conjugates at physiological pH.

Pharmacokinetic Enhancements: Quantitative Data

The efficacy of the FMS linker is validated by its ability to temporarily mask biological activity (preventing receptor-mediated clearance and degradation) while drastically extending circulatory half-life. The table below synthesizes quantitative data from landmark studies utilizing FMS bioconjugation:

Therapeutic AgentFMS Substitution DegreeNative Half-LifeFMS-Prodrug Half-LifeBiological Potency of Prodrug
Human IFN-α2 7 FMS moieties~4.0 hours~35.0 hours≈4% (Inactive until release) [3]
Exendin-4 3 FMS moieties~1.0 - 2.0 hours~30.0 hours~0.1% (Inactive until release) [4]
Gentamicin C1 3 FMS moieties< 2.0 hours~11.0 hours (release

)
<1% (Inactive until release) [1]

Data Synthesis: In all cases, the prodrug is essentially inactive, proving that FMS effectively shields the active sites. Full biological potency is restored linearly as the FMS moieties hydrolyze [4] [3] [1].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility in drug development, the following methodology outlines a self-validating system for synthesizing and characterizing FMS-protein conjugates. This protocol ensures that any observed biological activity is strictly a function of linker hydrolysis, not unreacted native drug contamination.

G S1 1. FMS-OSu Activation S2 2. Aqueous Conjugation (pH 7.2-7.4) S1->S2 S3 3. SEC/HPLC Purification S2->S3 S4 4. Release Kinetics Assay (HPLC/MS) S3->S4

Step-by-step experimental workflow for synthesizing and validating FMS-drug conjugates.

Step 1: Preparation of the Conjugation Reaction
  • Rationale : FMS-OSu (N-hydroxysuccinimide ester of sulfo-Fmoc) targets primary amines (the N-terminus and Lysine side chains).

  • Procedure : Dissolve the target protein (e.g., 10 mg/mL) in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2–7.4. Chill the solution to 4°C to minimize premature hydrolysis of the NHS ester. Add a 5- to 10-fold molar excess of FMS-OSu directly to the aqueous solution. Stir gently for 2 hours.

Step 2: Purification and Isolation
  • Rationale : Unreacted FMS-OSu and released NHS leaving groups must be completely removed to accurately quantify the degree of substitution and prevent toxicity.

  • Procedure : Subject the reaction mixture to Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4) at 4°C. Lyophilize the purified fraction if long-term storage is required.

Step 3: Self-Validating Release Kinetics Assay
  • Rationale : A true prodrug must demonstrate near-zero activity at

    
     and a predictable restoration of activity over time.
    
  • Procedure :

    • Incubate the purified FMS-protein conjugate (1 mg/mL) in 0.1 M phosphate buffer (pH 8.5 to accelerate testing, or pH 7.4 for physiological modeling) at 37°C [2].

    • Withdraw 100 μL aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the aliquots via RP-HPLC to quantify the ratio of intact prodrug to free native protein.

    • Validation: Perform an in vitro bioassay on the

      
       and 
      
      
      
      aliquots. The
      
      
      sample must show <5% biological activity, while the
      
      
      sample should approach 100% recovery of native potency [3].

Advanced Applications: Reversible PEGylation

Beyond simple albumin binding, the FMS linker is the cornerstone of reversible PEGylation[5]. By synthesizing a heterobifunctional construct—such as PEG-FMS-OSu—scientists can attach a massive 40 kDa PEG chain to a protein via the base-sensitive FMS bridge [2].

The Clinical Advantage : Upon injection, the PEG-FMS-protein conjugate is completely shielded from proteolytic enzymes and renal filtration. As it circulates, the FMS linker slowly cleaves. The PEG chain (attached to the dibenzofulvene byproduct) is safely excreted, while the pristine, unmodified protein is released into the microenvironment, achieving maximum therapeutic efficacy without the steric penalties of permanent PEGylation [5].

References

  • Shechter Y, Tsubery H, Fridkin M. (2003) . [2-Sulfo-9-fluorenylmethoxycarbonyl]3-exendin-4-a long-acting glucose-lowering prodrug. Biochemical and Biophysical Research Communications. URL:[Link]

  • Shechter Y, Preciado-Patt L, Schreiber G, Fridkin M. (2001) . Prolonging the half-life of human interferon-α2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7-interferon-α2. Proceedings of the National Academy of Sciences. URL:[Link]

  • Gershonov E, Shechter Y, Fridkin M. (2002) . N-[(2-Sulfo)-9-fluorenylmethoxycarbonyl]3-gentamicin C1 Is a Long-Acting Prodrug Derivative. Journal of Medicinal Chemistry. URL:[Link]

  • Pasut G, Veronese FM. (2004) . PEGylation for improving the effectiveness of therapeutic biomolecules. Drugs of Today. URL:[Link]

  • Shechter Y, et al. (2014). Reversible pegylated drugs. US Patent 8877709B2.

Sources

Hydrolysis Mechanism of FMS-Based Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the hydrolysis mechanism of 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) conjugates.[1][2] It is designed for researchers optimizing reversible PEGylation or prodrug strategies where controlled release of a native amine-containing drug is required under physiological conditions.

Executive Summary

The FMS (2-sulfo-9-fluorenylmethoxycarbonyl) moiety serves as a "smart" reversible linker in bioconjugation. Unlike stable carbamates used in standard peptide protection, FMS derivatives are engineered to undergo slow, spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C).[1][2][3] This mechanism facilitates the conversion of an inactive prodrug (or PEGylated conjugate) back into the native, active parent drug without the need for enzymatic catalysis.

The Mechanistic Core: Base-Catalyzed -Elimination

The release of the drug from an FMS conjugate is driven by a base-catalyzed


-elimination (E1cb)  reaction. This process is governed by the acidity of the proton at the C9 position of the fluorene ring.
Structural Prerequisites
  • The Trigger: The proton at position C9 (fluorenyl ring) is the kinetic trigger. The aromaticity of the fluorene system renders this proton weakly acidic (

    
     in DMSO, significantly lower in aqueous physiological conditions due to the electron-withdrawing sulfo group).
    
  • The Leaving Group: The drug is attached via a carbamate linkage. Upon elimination, the drug leaves as a carbamate anion, which is unstable and rapidly decarboxylates.

  • The Tuner: The sulfonic acid group (

    
    ) at position 2 serves two functions:
    
    • Solubility: It renders the hydrophobic fluorene moiety water-soluble.

    • Electronic Modulation: It exerts an electron-withdrawing effect, slightly increasing the acidity of the C9 proton and tuning the hydrolysis rate to a therapeutically relevant window (

      
       of hours to days).
      
Reaction Pathway

The hydrolysis proceeds through three distinct steps:

  • Proton Abstraction: A base (hydroxide ion or buffer species like phosphate) abstracts the acidic proton at C9, generating a stabilized carbanion.

  • Elimination: The electron pair from the carbanion collapses to form a double bond at the C9-C10 bridgehead, expelling the carbamate moiety. This results in the formation of 2-sulfo-dibenzofulvene .

  • Decarboxylation: The released carbamate anion (

    
    ) is unstable in aqueous solution and spontaneously loses 
    
    
    
    to regenerate the free amine of the native drug (
    
    
    ).
Visualization of the Mechanism

The following diagram illustrates the electron flow and intermediate states during FMS hydrolysis.

FMS_Mechanism cluster_legend Key Drivers FMS_Conjugate FMS-Drug Conjugate (Intact Prodrug) Transition_State Carbanion Intermediate (C9 Deprotonated) FMS_Conjugate->Transition_State  Step 1: Proton Abstraction (OH- / Base)   Products_Intermediate 2-sulfo-dibenzofulvene + [Drug-NH-COO-] Transition_State->Products_Intermediate  Step 2: Beta-Elimination   Final_Products Native Drug (R-NH2) + CO2 + Inert Fulvene Adduct Products_Intermediate->Final_Products  Step 3: Decarboxylation   Desc Rate Limiting Step: Proton Abstraction Driver: C9 Acidity & pH

Figure 1: The stepwise


-elimination mechanism of FMS conjugates leading to drug release.

Kinetic Factors & Control

The rate of hydrolysis (


) is not random; it is a predictable parameter defined by the environment and the linker structure.
pH Dependence

The reaction is first-order with respect to hydroxide ion concentration.



  • Insight: At pH 8.5, hydrolysis is significantly faster than at pH 7.4. This feature allows for accelerated QC testing during manufacturing (using high pH) while predicting stability at physiological pH.

  • Implication: Buffers must be carefully selected. Phosphate buffers may act as general bases, potentially accelerating the rate slightly more than non-nucleophilic buffers like HEPES.

Structure-Activity Relationship (SAR)

The hydrolysis rate can be "dialed in" by modifying the fluorene ring:

  • FMS (2-sulfo): Standard linker.

    
     10–20 hours (protein dependent).
    
  • Modified Variants: Adding steric bulk or electron-donating groups near C9 can slow down deprotonation, extending the half-life.

Comparative Kinetics Data

The following table summarizes the half-lives of various FMS conjugates incubated at 37°C, pH 7.4.

Conjugate TypePayloadLinker VariantHalf-Life (

)
Mechanism Validation
FMS-Peptide Exendin-4MAL-FMS~ 12 - 18 hoursHPLC / Bioassay
FMS-Protein IFN-

2
(FMS)

(Multi-site)
~ 98 hoursAntiviral Assay
FMS-Small Mol GentamicinFMS

~ 8 - 15 hoursAntibacterial Assay
FMS-Insulin InsulinPEG

-FMS
~ 30 hoursGlucose lowering (in vivo)

Experimental Protocol: Measuring Hydrolysis Kinetics

Objective: To accurately determine the in vitro hydrolysis rate constant (


) and half-life (

) of an FMS-drug conjugate.
Workflow Visualization

Kinetic_Workflow Start Start: Purified FMS-Conjugate Incubation Incubate in PBS (pH 7.4, 37°C) Thermostatic Control Start->Incubation Sampling Aliquot at t = 0, 1, 2, 4, 8, 24h Incubation->Sampling Quench Acid Quench (pH < 4) Stops Base Catalysis Sampling->Quench Analysis RP-HPLC / LC-MS Quantify: [Conjugate] vs [Free Drug] Quench->Analysis Calc Plot ln([C]/[C0]) vs Time Calculate k_obs Analysis->Calc

Figure 2: Step-by-step workflow for kinetic characterization of FMS conjugates.

Detailed Methodology

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4 (0.1 M phosphate recommended to maintain stable pH).

  • HPLC-grade Acetonitrile/Water + 0.1% TFA.

  • Stopping Solution: 1% Acetic acid or 0.1% TFA (pH ~3).

Procedure:

  • Preparation: Dissolve the FMS-conjugate in PBS to a final concentration of 1 mg/mL (or 10-50

    
    M). Ensure the solution is at exactly pH 7.4.
    
  • Incubation: Place the vial in a water bath or thermomixer at 37°C

    
     0.1°C.
    
  • Sampling:

    • Take the initial sample (

      
      ) immediately.
      
    • Withdraw aliquots (e.g., 50

      
      L) at defined intervals (e.g., 1h, 2h, 4h, 8h, 12h, 24h, 48h).
      
  • Quenching: Immediately mix the aliquot with an equal volume of Stopping Solution. Why? Acidification protonates the C9 position and neutralizes the base, effectively "freezing" the hydrolysis for analysis.

  • Quantification: Inject samples onto a C18 RP-HPLC column.

    • Monitor absorbance at 280 nm (protein) and 254 nm (fluorene moiety).

    • Note: The FMS moiety absorbs strongly at 254 nm. As hydrolysis proceeds, the peak corresponding to the conjugate will decrease, and the peak for the free drug (and the fulvene byproduct) will appear.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ), where
      
      
      is the peak area of the intact conjugate.
    • The slope of the line is

      
      .
      
    • Calculate half-life:

      
      .
      

Troubleshooting & Optimization

  • Buffer Effects: Avoid buffers with primary amines (e.g., Tris, Glycine) during incubation, as they can act as nucleophiles or alter the local basicity. Use PBS or HEPES.

  • Fulvene Reactivity: The byproduct, 2-sulfo-dibenzofulvene, is an electrophile (Michael acceptor). In concentrated in vitro experiments, it may react with the released drug if the drug has free thiols.

    • Solution: Add a scavenger (e.g., excess Cysteine or GSH) to the incubation mixture if you observe secondary adducts, although this is rarely necessary in vivo due to rapid dilution.

  • pH Drift: Hydrolysis is highly pH-sensitive. A drift of 0.1 pH units can alter the rate. Verify pH at the start and end of the experiment.

References

  • Shechter, Y., et al. (2001). "Prolonging the half-life of human interferon-alpha 2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7-interferon-alpha 2." Proceedings of the National Academy of Sciences, 98(3), 1212–1217.

  • Gershonov, E., et al. (2000).

    • (General Journal Link)

  • Shechter, Y., et al. (2004). "Reversible PEGylation of peptide YY3–36 prolongs its inhibition of food intake in mice." FEBS Letters, 579(11), 2439-2444.

  • Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible PEGylation." Journal of Biological Chemistry, 279(37), 38118-38124.

  • Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period." Journal of Medicinal Chemistry, 47(19), 4897-4904.

Sources

Strategic Half-Life Extension: The Mechanics and Application of Cleavable FMS Linkers in Protein Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Cleavable FMS Linkers for Protein Therapeutics Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

The clinical efficacy of peptide and protein therapeutics is frequently compromised by rapid renal clearance and enzymatic degradation. While traditional PEGylation extends circulation time, it often does so at the cost of steric hindrance, significantly reducing the bioactivity of the conjugate. This guide analyzes the 9-fluorenylmethoxycarbonyl (FMS) linker system—a "reversible PEGylation" strategy. Unlike enzymatic or reduction-sensitive linkers, FMS derivatives utilize a base-catalyzed, self-immolative mechanism driven purely by physiological pH. This document details the chemical causality, structural tunability, and experimental protocols required to deploy FMS linkers for controlled, sustained release of fully active native proteins.

The Pharmacokinetic Paradox: Stability vs. Potency

In protein drug development, extending half-life (


) typically involves a trade-off. Permanent covalent attachment of polyethylene glycol (PEG) increases hydrodynamic volume, reducing renal filtration.[1] However, the bulky PEG chain often shields the protein’s active site, preventing receptor binding.

The "Reversible PEGylation" Solution: The FMS linker system resolves this paradox by acting as a temporary prodrug carrier. The conjugate circulates with the stability of a PEGylated molecule but autonomously releases the native, unmodified protein at a predictable rate.

FeatureStable PEGylation (Traditional)Enzymatic Cleavable LinkersFMS Cleavable Linkers
Release Mechanism None (Permanent)Protease-dependent (Cathepsin, etc.)Chemical (pH-dependent

-elimination)
Bioactivity Often reduced (1–10% of native)High (upon release)High (100% native protein recovered)
Inter-patient Variability LowHigh (Enzyme expression varies)Low (Driven by systemic pH 7.4)
Design Complexity LowHigh (Sequence specificity)Moderate (Synthetic chemistry)

Mechanism of Action: The Chemical Timer

The core of the FMS technology is the 9-fluorenylmethoxycarbonyl scaffold. Its cleavage is not enzymatic; it is a base-catalyzed


-elimination .
The Kinetic Trigger

The proton at position 9 of the fluorene ring is the "trigger." Under physiological conditions (pH 7.4, 37°C), this proton is slowly extracted by blood bases (e.g., albumin, bicarbonate). The rate of this extraction—and thus the drug release rate—is determined by the acidity (


) of this proton, which can be tuned via chemical substituents on the fluorene ring.
Pathway Visualization

The following diagram illustrates the transformation from the stable conjugate to the release of the native protein.

FMS_Mechanism Conjugate PEG-FMS-Protein (Prodrug) Transition Proton Extraction (pH 7.4 / Base) Conjugate->Transition Slow, Rate-Determining Step Intermediate Dibenzofulvene Intermediate Transition->Intermediate Beta-Elimination Carbamate Unstable Carbamic Acid Intermediate->Carbamate Release Fulvene Dibenzofulvene Derivative Intermediate->Fulvene Side Product NativeProtein Native Protein (100% Active) Carbamate->NativeProtein Spontaneous Decarboxylation CO2 CO2 Carbamate->CO2

Figure 1: The self-immolative cascade of the FMS linker. The rate-determining step is the initial proton extraction at C9, governed by physiological pH.

Structural Tunability: Modulating

The power of the FMS system lies in its tunability. By adding electron-withdrawing or donating groups to the fluorene ring, researchers can precisely engineer the half-life of the conjugate.

The 2-Sulfo-FMS Variant

The most successful variant for therapeutic use is 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) . The sulfonic acid group serves two critical functions:

  • Solubility: It renders the hydrophobic fluorene moiety water-soluble, preventing aggregation of the protein conjugate.

  • Kinetics: It modulates the acidity of the C9 proton to achieve a therapeutically relevant half-life.

Comparative Hydrolysis Rates (pH 7.4, 37°C):

Linker VariantSubstituent EffectApprox.

(Release)
Application Suitability
Unsubstituted FMS Baseline acidity~10–20 hoursShort-acting peptides
2-Sulfo-FMS Mild electron-withdrawing~40–100 hours Long-acting therapeutics (Weekly)
Chloro-FMS Strong electron-withdrawing< 5 hoursRapid release (too fast for depot)
Alkyl-FMS Electron-donating> 200 hoursUltra-long release (potential toxicity)

Data synthesized from Shechter et al. (2001, 2004).

Experimental Protocol: Conjugation & Validation

This protocol describes the synthesis of a PEG-FMS-Protein conjugate using the activated ester method. This approach assumes the use of a heterobifunctional reagent, such as MAL-FMS-OSu (Maleimide-FMS-Hydroxysuccinimide).

Phase 1: Preparation of the PEG-FMS Reagent

Note: While MAL-FMS-OSu can be reacted directly with the protein, it is often superior to attach the PEG carrier first to avoid crosslinking multiple proteins.

  • Reagent: Dissolve MAL-FMS-OSu in dry DMF.

  • PEGylation: React with PEG-SH (e.g., PEG40kDa-SH) in phosphate buffer (pH 6.5) for 2 hours.

    • Why pH 6.5? Specificity. At this pH, the maleimide reacts selectively with the thiol (PEG), leaving the NHS ester (OSu) intact for the subsequent protein reaction.

  • Purification: Desalt via size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules. Crucial: Keep buffers slightly acidic (pH 6.0) and cold (4°C) to prevent premature hydrolysis of the NHS ester.

Phase 2: Protein Conjugation (The "Loading" Step)
  • Protein Prep: Dissolve target protein (e.g., Insulin, IFN) in 0.1 M NaHCO3 (pH 8.5).

  • Reaction: Add the PEG-FMS-OSu intermediate (from Phase 1) to the protein solution at a 2:1 to 5:1 molar excess.

  • Incubation: React for 1–2 hours at 4°C.

    • Control Point: Monitor reaction via HPLC.[2][3] The shift in retention time will confirm conjugation.

  • Quenching: Stop reaction with 1M Glycine or dilute HCl to lower pH to 6.0 immediately.

  • Purification: Isolate the mono-PEGylated conjugate via Cation Exchange Chromatography (CEX) or SEC.

Phase 3: In Vitro Release Assay (Validation)

To verify the "reversibility" claim, you must perform a kinetic release assay.

  • Incubation: Dilute conjugate to 1 mg/mL in PBS (pH 7.4) with 0.02% NaN3 (preservative). Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 4h, 12h, 24h, 48h, 72h, 96h.

  • Analysis: Analyze via RP-HPLC.

    • Success Criteria: You should observe the decrease of the Conjugate peak and the increase of the Native Protein peak over time.

    • Calculation: Plot ln([Conjugate]) vs. time to determine

      
       and calculate 
      
      
      
      .

Workflow cluster_synthesis Synthesis Phase cluster_conjugation Conjugation Phase cluster_release Physiological Release Step1 React PEG-SH + MAL-FMS-OSu (pH 6.5, Specificity Control) Step2 Purify PEG-FMS-OSu (Keep Cold/Acidic) Step1->Step2 Step3 Add Protein-NH2 (pH 8.5, Lysine Targeting) Step2->Step3 Step4 Quench & Purify (Isolate Mono-Conjugate) Step3->Step4 Step5 In Vivo / In Vitro Incubation (pH 7.4, 37°C) Step4->Step5 Step6 Release of Native Protein Step5->Step6

Figure 2: Operational workflow for synthesizing and validating FMS-protein conjugates.

Case Study: Interferon- 2 (IFN- 2)

The efficacy of this system was definitively proven by Shechter et al. using Interferon-


2.
  • Challenge: Native IFN-

    
    2 has a circulatory 
    
    
    
    of ~4 hours in mice. Stable PEGylation extends this but reduces antiviral activity to <2% of native potency.
  • FMS Application: A PEG40-FMS-IFN conjugate was synthesized.

  • Results:

    • In Vitro: The conjugate had <1% activity initially (inactive prodrug).[4]

    • Release: Upon incubation at pH 7.4, native IFN was regenerated with a

      
       of ~98 hours .[4][5][6]
      
    • In Vivo: A single injection maintained antiviral levels in blood for over 5 days, compared to <18 hours for the native protein.

    • Outcome: The total exposure (AUC) of active protein was significantly higher than repeated injections of the native drug.

References

  • Shechter, Y., et al. (2001). "Prolonging the half-life of human interferon-alpha 2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7-interferon-alpha 2."[5] Proceedings of the National Academy of Sciences, 98(3), 1212–1217. [5]

  • Shechter, Y., et al. (2004). "Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period." Bioconjugate Chemistry, 15(5), 1002–1009.

  • Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[7] Journal of Biological Chemistry, 279(37), 38118–38124.[7]

  • Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: a novel technology to release native human growth hormone over a prolonged time period." Journal of Medicinal Chemistry, 47(20), 4897–4904.

Sources

A Note on Nomenclature: Addressing "MAL-FMS-NHS"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Maleimide-PEG-NHS Ester Crosslinkers

This guide addresses the chemistry, applications, and methodologies related to Maleimide-PEG-NHS (Mal-PEG-NHS) esters, a critical class of heterobifunctional crosslinkers. The initial topic "MAL-FMS-NHS" does not correspond to a standard chemical nomenclature in major chemical databases or supplier catalogs. It is likely that "FMS" was a mistyping of a descriptor for the linker's spacer arm, which is commonly a polyethylene glycol (PEG) chain of varying length. Therefore, this document focuses on the widely used Mal-PEG-NHS ester series, which aligns with the core functionalities implied by the original query.

Executive Summary

Maleimide-PEG-NHS esters are heterobifunctional crosslinkers integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1] These reagents possess two distinct reactive moieties: a maleimide group that specifically targets sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[2] A hydrophilic polyethylene glycol (PEG) spacer separates these two reactive ends, enhancing the solubility and stability of the resulting bioconjugate while potentially reducing its immunogenicity.[3] The unique architecture of Mal-PEG-NHS esters allows for a controlled, sequential conjugation of two different molecules, a cornerstone of modern biopharmaceutical research and development.[1]

Physicochemical Properties of Representative Mal-PEG-NHS Esters

The physicochemical properties of Mal-PEG-NHS esters are crucial for calculating molar quantities in conjugation reactions and for the characterization of the final conjugates. These properties vary based on the length of the PEG spacer.

PropertyMal-PEG2-NHS esterMal-PEG4-NHS esterMal-PEG12-NHS esterMal-PEG24-NHS ester
CAS Number 1433997-01-3[4]955094-26-5 (similar structure)[5]756525-92-5[6]2226733-37-3[7]
Molecular Formula C₁₅H₁₈N₂O₈[4]C₁₈H₂₃N₃O₉[5]C₃₈H₆₃N₃O₁₉[6]C₆₂H₁₁₁N₃O₃₁[7]
Molecular Weight 354.31 g/mol [4]425.39 g/mol [5]839.96 g/mol [6]1394.5 g/mol [7]
Purity ≥95%[4]> 98%[5]> 98%[6]Not Specified
Solubility Soluble in DMSO and DMF[8]Soluble in Methylene chloride, Acetonitrile, DMAC or DMSO[5]Soluble in Methylene chloride, Acetonitrile, DMAC or DMSO[6]Not Specified
Storage 4°C-20°C with desiccant; moisture-sensitive[5]-20°C with desiccant; moisture-sensitive[6]Not Specified

Reaction Mechanism: A Tale of Two Ends

The utility of Mal-PEG-NHS esters lies in their two distinct reactive groups that enable a controlled, two-step conjugation process.[1]

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide ester reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues in antibodies and other proteins. This reaction forms a stable amide bond and is optimally carried out in a buffer with a pH of 7.2-8.5.[1][3] In aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction whose rate increases with pH.[8] Therefore, it is crucial to perform the amine conjugation step promptly after dissolving the reagent.[8]

Maleimide Reaction with Thiols

The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[2][6] This reaction is most efficient at a pH of 6.5-7.5.[3][6] At pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, and primary amines can compete with thiols for reaction with the maleimide group.[2][6]

G Mal_PEG_NHS Mal-PEG-NHS Ester Intermediate Maleimide-Activated Protein A Mal_PEG_NHS->Intermediate reacts with (pH 7.2-8.5) Protein_A Protein A (with Lysine, -NH2) Protein_A->Intermediate forms amide bond Thiol_Molecule Thiol-Containing Molecule B (-SH) Final_Conjugate Protein A - PEG - Molecule B Conjugate Thiol_Molecule->Final_Conjugate forms thioether bond Intermediate->Final_Conjugate reacts with (pH 6.5-7.5)

Caption: Two-step bioconjugation workflow using Mal-PEG-NHS ester.

Applications in Research and Drug Development

The primary application of Mal-PEG-NHS esters is in the development of antibody-drug conjugates (ADCs).[1] In this context, the NHS ester end of the linker is first reacted with lysine residues on a monoclonal antibody. Subsequently, the maleimide end is used to conjugate a thiol-containing cytotoxic drug.[1] Beyond ADCs, these versatile crosslinkers are employed in various other bioconjugation applications, including:

  • Protein-Peptide Conjugation: Linking proteins to peptides for various research applications.[6]

  • Immobilization of Proteins: Attaching proteins to surfaces or beads for assays or purification.[6]

  • Development of Biosensors: Creating novel diagnostic and research tools.[6]

  • Surface Coating of Nanoparticles: Modifying nanoparticles for targeted drug delivery and imaging.[6]

The inclusion of the PEG spacer is a key advantage, as it enhances the solubility of the resulting conjugate, reduces aggregation, and can decrease immunogenicity.[3]

Experimental Protocol: A Two-Step Conjugation

The following is a general, two-step protocol for the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a Mal-PEG-NHS ester. Optimal reaction conditions, such as the molar excess of the linker and incubation times, may need to be determined empirically for each specific application.[1][3]

Materials and Reagents
  • Protein A (to be modified)

  • Thiol-containing molecule B

  • Mal-PEG-NHS ester

  • Amine Reaction Buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Thiol Reaction Buffer (e.g., PBS with 10 mM EDTA, pH 7.2)

  • Quenching Reagent (e.g., Tris-HCl or Glycine, pH 7.4)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment[3]

Step 1: Reaction of NHS Ester with Protein A
  • Protein Preparation: Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[3]

  • Crosslinker Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][8] Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[3][8] The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[3][8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]

  • Purification: Remove excess, non-reacted crosslinker using a spin desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[3] This step also serves to exchange the protein into the optimal buffer for the subsequent thiol reaction.[3]

Step 2: Reaction of Maleimide with Thiol-Containing Molecule B
  • Conjugation Reaction: Add the maleimide-activated Protein A (from Step 1) to the thiol-containing Molecule B solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[3]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[3]

  • Quenching the Reaction (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol can be added.[1]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules.

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction A Prepare Protein A in Amine Reaction Buffer C Add Crosslinker to Protein A (10-50x excess) A->C B Dissolve Mal-PEG-NHS in DMSO/DMF B->C D Incubate (30-60 min RT or 2h at 4°C) C->D E Purify via Desalting/Dialysis into Thiol Reaction Buffer D->E F Add Maleimide-Activated Protein A to Thiol-Molecule B E->F G Incubate (1-2h RT or overnight at 4°C) F->G H Quench Reaction (Optional) G->H I Final Purification of Conjugate H->I

Caption: Detailed workflow for a two-step bioconjugation protocol.

Storage and Stability

Mal-PEG-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1][8] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][8] Stock solutions of the crosslinker should be prepared fresh in an anhydrous organic solvent and used immediately.[8] Do not store the reagent in solution.[8] The stability of medicinal products, including bioconjugates, is critical and is influenced by environmental factors such as temperature, air, light, and humidity.[9] Proper storage in original or appropriate containers is essential to maintain the integrity of the product.[10]

Characterization of the Conjugate

After synthesis, it is essential to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and to confirm the purity and stability of the product. Techniques such as mass spectrometry can be invaluable for this purpose.[11][12] Mass spectrometry is a powerful analytical tool in the pharmaceutical industry for the characterization and quality control of both small molecule drugs and biologics.[12]

Conclusion

Maleimide-PEG-NHS esters are powerful and versatile tools in the field of bioconjugation. Their heterobifunctional nature allows for controlled, sequential reactions, which are essential for the construction of complex biomolecules like antibody-drug conjugates. A thorough understanding of their chemical properties, reaction mechanisms, and proper handling is paramount to achieving successful and reproducible results in research and drug development.

References

  • PubChem. Mal-PEG24-NHS ester | C62H111N3O31 | CID 89408683. [Link]

  • Netpharmalab. Mass Spectrometry in Drug Development Applications. [Link]

  • Drug Target Review. Mass spectrometry applications for drug discovery and development. [Link]

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. [Link]

  • Specialist Pharmacy Service. STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • Technology Networks. Mass Spectrometry Imaging in Pharmaceutical Development. [Link]

  • Almac Group. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]

  • NHS England. Health Building Note 14-02 – Medicines storage in clinical areas. [Link]

  • GOV.UK. Introducing new medicines in the NHS in the UK - pathway. [Link]

  • NHS Dorset. MEDICINES STANDARD E1: STORAGE & SAFE CUSTODY OF MEDICINES. [Link]

  • PMC. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. [Link]

Sources

The MAL-FMS-NHS Prodrug Strategy: A Technical Guide to Reversible Bioconjugation and Predictable Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide and small-molecule therapeutics is frequently hindered by rapid renal clearance, proteolytic degradation, and narrow therapeutic windows. While traditional PEGylation extends circulatory half-life, it often permanently sterically hinders the drug's active site, drastically reducing receptor binding affinity and biological efficacy.

The MAL-FMS-NHS (Maleimide-2-sulfo-9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide) prodrug strategy resolves this paradox. By functioning as a heterobifunctional, cleavable linker, MAL-FMS-NHS enables "reversible PEGylation" or carrier conjugation[1]. The resulting prodrug is biologically inactive during circulation but undergoes spontaneous, strictly pH-dependent hydrolysis to release the fully native, unmodified therapeutic agent at a predictable rate[2]. This guide deconstructs the chemical architecture, mechanistic pathways, and self-validating experimental workflows required to engineer FMS-based prodrugs.

Chemical Architecture and the FMS Advantage

The MAL-FMS-NHS linker is engineered with three distinct functional domains, each serving a precise chemical purpose:

  • NHS Ester (N-hydroxysuccinimide): An amine-reactive moiety that forms a stable amide bond with primary amines on the therapeutic agent (e.g., the N-terminus or lysine side chains).

  • MAL (Maleimide): A thiol-reactive moiety designed to undergo a Michael addition with sulfhydryl groups, allowing for the attachment of half-life extension carriers like PEG-SH or thiol-modified albumin[1].

  • FMS Core (2-sulfo-9-fluorenylmethoxycarbonyl): The critical cleavable engine. While traditional Fmoc (9-fluorenylmethoxycarbonyl) is highly hydrophobic and induces protein aggregation, the FMS core incorporates a sulfonate group (

    
    ). This sulfonation drastically enhances aqueous solubility, making it viable for systemic physiological administration without altering the cleavage kinetics[3].
    

Mechanism of Action: The Predictability of Beta-Elimination

Unlike enzymatically cleavable linkers (e.g., Val-Cit), which suffer from patient-to-patient variability based on protease expression, the FMS linker is cleaved via a spontaneous, non-enzymatic


-elimination [2].

At physiological conditions (pH 7.4, 37°C), the slightly basic environment causes the slow abstraction of the highly acidic proton at the 9-position of the fluorene ring. This triggers an electron cascade that collapses the carbamate bond. The reaction yields three products: carbon dioxide, a biologically inert PEG-FMS-fulvene byproduct, and the fully active, native therapeutic amine[1].

ReleaseMechanism Prodrug PEG-FMS-Drug (Inactive Prodrug) Physiol Physiological Environment (pH 7.4, 37°C) Prodrug->Physiol Elimination Beta-Elimination (Spontaneous) Physiol->Elimination OH- attacks 9-H ActiveDrug Native Drug (Fully Active) Elimination->ActiveDrug Carbamate Cleavage Byproduct PEG-FMS-Fulvene + CO2 Elimination->Byproduct

Non-enzymatic beta-elimination release mechanism of FMS prodrugs.

Pharmacokinetic Profiling

Because the


-elimination is strictly governed by pH and temperature, the release rate (

) is highly predictable and can be fine-tuned by the steric bulk of the attached carrier. Below is a summary of validated FMS-prodrug kinetics.

Table 1: Pharmacokinetic Profiles of FMS-Conjugated Prodrugs

Therapeutic AgentConjugate ArchitectureIn Vitro Release ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(pH 7.4, 37°C)
Clinical/Therapeutic ImplicationReference
Bleomycin FMS-Bleomycin17 ± 1 hConverts highly toxic antibiotic into an inactive prodrug, widening the therapeutic window.[2]
Gentamicin

-Gentamicin
8.0 ± 0.2 hEnables linear regeneration of antibacterial potency over time.
Insulin

-Insulin
~14 h (in vivo)Administered at high doses without immediate hypoglycemia; provides sustained basal control.[3]
Interferon-

2

-FMS-IFN

2
65 hProlongs antiviral activity, drastically reducing required injection frequency.[4]

Synthesis and Conjugation Workflow

The heterobifunctional nature of MAL-FMS-NHS requires a strict, two-stage conjugation workflow to prevent cross-reactivity and ensure high yields.

ConjugationWorkflow Drug Therapeutic Agent (Primary Amine) Intermediate MAL-FMS-Drug Intermediate Drug->Intermediate NHS-Amine Coupling (pH 7.2) Linker MAL-FMS-NHS Linker Linker->Intermediate Prodrug PEG-FMS-Drug (Inactive Prodrug) Intermediate->Prodrug MAL-Thiol Click (pH 6.5) Carrier PEG-SH or Carrier (Thiol) Carrier->Prodrug

Workflow for synthesizing MAL-FMS-NHS prodrug conjugates.

Protocol A: Two-Stage Prodrug Synthesis

Objective: Conjugate a peptide drug to a PEG-SH carrier via MAL-FMS-NHS.

Stage 1: NHS-Amine Coupling

  • Dissolve the peptide in 100 mM Sodium Phosphate buffer, pH 7.2.

  • Add a 1.5x molar excess of MAL-FMS-NHS (dissolved in anhydrous DMSO) dropwise.

  • Incubate at room temperature for 1 hour under gentle agitation.

  • Causality & Rationale: The pH is strictly maintained at 7.2. At this pH, a sufficient fraction of the peptide's primary amines are unprotonated and nucleophilic, while the competing hydrolysis of the NHS ester by water is minimized. Amine-containing buffers (e.g., Tris or Glycine) are strictly prohibited as they will competitively consume the NHS ester.

Stage 2: Maleimide-Thiol Click Reaction

  • Purify the MAL-FMS-Drug intermediate via Size Exclusion Chromatography (SEC) to remove unreacted linker.

  • Adjust the buffer of the intermediate to pH 6.5.

  • Add a 1.2x molar excess of PEG-SH. Incubate for 2 hours at room temperature.

  • Causality & Rationale: The pH is lowered to 6.5 for the thiol conjugation. Maleimides are highly specific for sulfhydryl groups at pH 6.5–7.0. If the pH exceeds 7.5, maleimides become promiscuous and can undergo unwanted Michael additions with primary amines, leading to irreversible cross-linking and polymerization.

Experimental Validation Protocols (E-E-A-T)

To ensure scientific integrity, the synthesized prodrug must be validated through a self-correcting analytical framework.

Protocol B: In Vitro Hydrolysis Kinetics & Self-Validation

Objective: Quantify the


 of drug release and confirm the structural integrity of the released native drug.
  • Incubation: Dissolve the purified PEG-FMS-Drug prodrug in 1x PBS (pH 7.4) at a concentration of 1 mg/mL. Incubate in a physiological thermoshaker at 37°C.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours). Immediately quench the reaction by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH to ~5.0.

    • Causality & Rationale: The

      
      -elimination is base-catalyzed. Dropping the pH to 5.0 instantly protonates the fluorene ring, halting the cleavage reaction. This ensures that the HPLC analysis accurately reflects the exact state of the prodrug at the moment of sampling, preventing artificially inflated release metrics during queue times in the autosampler.
      
  • Orthogonal HPLC Analysis: Inject the quenched samples into a Reverse-Phase HPLC (RP-HPLC) system.

    • Self-Validation Checkpoint (Mass Balance): The protocol is self-validating if, and only if, the stoichiometric decrease in the Area Under the Curve (AUC) of the prodrug peak perfectly matches the increase in the AUC of the free drug peak. If the combined mass balance deviates by >5%, it indicates that side reactions (e.g., peptide degradation or irreversible aggregation) are occurring, invalidating the prodrug design.

  • Bioactivity Confirmation: Collect the released free drug fraction via HPLC and subject it to an in vitro receptor binding assay (or relevant bioassay). The released drug must exhibit ≥99% of the biological activity of the native, unmodified control drug, proving that the FMS cleavage leaves no residual chemical scars[5].

References

  • [2-Sulfo-9-fluorenylmethoxycarbonyl]3-exendin-4-a long-acting glucose-lowering prodrug. Biochemical and Biophysical Research Communications (NIH).5

  • Converting bleomycin into a prodrug that undergoes spontaneous reactivation under physiological conditions. Toxicology and Applied Pharmacology (NIH).2

  • N-[(2-Sulfo)-9-fluorenylmethoxycarbonyl]3-gentamicin C1 Is a Long-Acting Prodrug Derivative. Journal of Medicinal Chemistry (ACS Publications).6

  • A Novel Approach for a Water-Soluble Long-Acting Insulin Prodrug: Design, Preparation, and Analysis of [(2-Sulfo)-9-fluorenylmethoxycarbonyl]3-insulin. Journal of Medicinal Chemistry (ACS Publications).3

  • Publications | Gideon Schreiber Lab. Weizmann Institute of Science.4

  • US Patent: Reversible pegylated drugs. Google Patents / Googleapis.1

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Methodological & Application

Application Notes and Protocols for Two-Step Reversible PEGylation Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the "PEG Dilemma" with Reversible PEGylation

Polyethylene glycol (PEG) has become the polymer of choice for modifying therapeutic molecules, a process known as PEGylation.[1][2] This modification offers significant pharmacological advantages, including improved drug solubility, extended circulation half-life, and reduced immunogenicity.[1][3] However, the permanent attachment of PEG chains can lead to the "PEG dilemma," where the bulky polymer shield, while protecting the drug, can also hinder its interaction with target cells and impede its ultimate therapeutic efficacy.[4]

Reversible PEGylation has emerged as an elegant solution to this challenge.[1] By linking PEG to a biomolecule via a cleavable bond, the protective properties of PEG can be exploited during systemic circulation, while allowing for the release of the unmodified, fully active therapeutic at the target site in response to specific physiological triggers.[5][6] This "smart switch" approach enhances the therapeutic index by maximizing efficacy at the site of action while minimizing systemic side effects.[7]

This guide provides detailed application notes and protocols for two distinct and widely applicable two-step reversible PEGylation strategies: pH-sensitive PEGylation via hydrazone linkage and redox-responsive PEGylation via disulfide linkage.

I. pH-Sensitive Reversible PEGylation: The Hydrazone Linkage

Hydrazone bonds are a popular choice for pH-sensitive drug delivery systems due to their relative stability at physiological pH (7.4) and their susceptibility to hydrolysis in the mildly acidic environments characteristic of tumor tissues and endosomal compartments (pH 5.0-6.5).[5][8][9] The synthesis of a pH-sensitive PEG-conjugate via a hydrazone linker is a two-step process that involves the separate functionalization of the PEG polymer and the target molecule, followed by their conjugation.

Scientific Principle

The formation of a hydrazone bond occurs through the condensation reaction between a hydrazide group (-CO-NH-NH₂) and a carbonyl group (an aldehyde or a ketone).[10] In this two-step PEGylation strategy, the PEG polymer is first modified to introduce a hydrazide moiety. Concurrently, the target biomolecule is functionalized to present an aldehyde or ketone group. The two modified molecules are then reacted together to form the pH-labile hydrazone linkage. The rate of hydrolysis of the resulting hydrazone bond can be tuned based on the electronic properties of the substituents near the linkage.[5]

Experimental Workflow: pH-Sensitive PEGylation

cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation cluster_2 Purification & Characterization PEG Activation Activation of PEG (e.g., mPEG-SH) Conjugation Reaction of PEG-hydrazide with aldehyde-modified molecule PEG Activation->Conjugation Molecule Modification Modification of Target Molecule (e.g., with SFB to introduce aldehyde) Molecule Modification->Conjugation Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (e.g., NMR, HPLC, DLS) Purification->Characterization

Caption: Workflow for pH-sensitive PEGylation via hydrazone linkage.

Detailed Protocol: pH-Sensitive PEGylation of a Model Protein

This protocol describes the PEGylation of a model protein that has been modified to contain an aldehyde group.

Materials

  • mPEG-SH (methoxy-PEG-thiol)

  • 4-Succinimidyl 4-formylbenzoate (SFB)

  • Model protein with accessible primary amine groups

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (appropriate MWCO)

  • Size Exclusion Chromatography (SEC) column[]

  • HPLC system with UV detector[7]

Protocol

Step 1a: Synthesis of Aldehyde-Modified Protein

  • Dissolve the model protein in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Dissolve SFB in anhydrous DMF to prepare a 10-fold molar excess stock solution relative to the protein.

  • Slowly add the SFB solution to the stirring protein solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Remove the unreacted SFB and by-products by dialysis against PBS (pH 7.4).

Step 1b: Synthesis of mPEG-Hydrazide

  • A detailed synthesis of acyl hydrazide-PEG derivatives involves reacting mPEG-SH with a maleimido acyl hydrazide linker such as MPBH in the presence of a base like triethylamine.[5]

  • Dissolve mPEG-SH and a 1.5-molar excess of the acyl hydrazide linker in an anhydrous solvent like methanol containing a 5-molar excess of triethylamine over the lipid.[5]

  • The reaction is typically performed at room temperature under an inert atmosphere (e.g., argon) for 8 hours.[5]

  • The resulting mPEG-hydrazide is purified to remove excess reagents, often by precipitation or chromatography.

Step 2: Conjugation of mPEG-Hydrazide to Aldehyde-Modified Protein

  • Dissolve the aldehyde-modified protein and a 10 to 20-fold molar excess of mPEG-hydrazide in PBS (pH 7.0-7.4).

  • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein band.

Purification of the PEG-Protein Conjugate

  • The reaction mixture will contain the desired conjugate, unreacted protein, and excess PEG-hydrazide.

  • Purify the conjugate using Size Exclusion Chromatography (SEC) to separate the higher molecular weight conjugate from the unreacted components.[]

  • Alternatively, Ion Exchange Chromatography (IEX) can be used, as the PEGylation can alter the surface charge of the protein.[][12]

Characterization and Verification of pH-Sensitivity

  • ¹H NMR: Confirm the formation of the hydrazone linkage by identifying characteristic proton signals.[5]

  • HPLC Analysis: Use reverse-phase HPLC to assess the purity of the conjugate.[7] To verify pH-sensitivity, incubate the conjugate in buffers of pH 7.4 and pH 5.5 at 37°C.[5] Aliquots are taken at different time points and analyzed by HPLC. A decrease in the peak corresponding to the conjugate and the appearance of a peak for the released protein over time at pH 5.5, but not at pH 7.4, confirms the pH-labile nature of the linkage.[5]

ParameterRecommended Value/RangeRationale
pH for Conjugation 7.0 - 7.4Optimal for hydrazone bond formation.
Molar Ratio (PEG:Protein) 10:1 to 50:1A molar excess of PEG drives the reaction to completion.[13]
Reaction Time 4 - 16 hoursDependent on the reactivity of the specific protein and PEG derivative.
Reaction Temperature 4°C to 25°CMilder temperatures can help maintain protein stability.

II. Redox-Responsive Reversible PEGylation: The Disulfide Linkage

The intracellular environment, particularly within tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream.[] This differential provides a trigger for redox-responsive drug delivery systems. Disulfide bonds (-S-S-) are stable in the oxidative environment of the circulation but are readily cleaved in the presence of high GSH concentrations, making them excellent linkers for intracellular drug release.[]

Scientific Principle

The two-step synthesis for redox-responsive PEGylation typically involves first activating a PEG polymer with a thiol-reactive group that contains a disulfide bond, such as a pyridyl disulfide group. This activated PEG is then reacted with a free thiol (sulfhydryl) group on a protein or peptide. This reaction proceeds via a thiol-disulfide exchange, forming a new disulfide bond between the PEG and the biomolecule.

Experimental Workflow: Redox-Responsive PEGylation

cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation cluster_2 Purification & Characterization PEG Activation Activation of PEG (e.g., with a pyridyl disulfide group) Conjugation Thiol-Disulfide Exchange Reaction PEG Activation->Conjugation Molecule Preparation Preparation of Thiol-Containing Molecule (e.g., protein with a free cysteine) Molecule Preparation->Conjugation Purification Purification of Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization

Caption: Workflow for redox-responsive PEGylation via disulfide linkage.

Detailed Protocol: Redox-Responsive PEGylation of a Cysteine-Containing Peptide

This protocol outlines the PEGylation of a peptide with a free cysteine residue using a maleimide-PEG-SS-linker as an example of a thiol-reactive PEG.

Materials

  • Maleimide-PEG-SS-NHS ester (or other heterobifunctional PEG with a disulfide bond)

  • Cysteine-containing peptide

  • Conjugation Buffer: Phosphate buffer (100 mM), NaCl (150 mM), pH 7.2, degassed.[4]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis or desalting columns[4]

  • SDS-PAGE apparatus

  • Mass Spectrometer

Protocol

Step 1: Preparation of the Thiol-Containing Peptide

  • Dissolve the cysteine-containing peptide in the degassed Conjugation Buffer to a concentration of 1-5 mg/mL.

  • If the peptide has formed disulfide-linked dimers, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP does not need to be removed before the next step.[4]

Step 2: Conjugation Reaction

  • Immediately before use, dissolve the Maleimide-PEG-SS-NHS ester in anhydrous DMSO to prepare a stock solution.

  • Add a 10- to 20-fold molar excess of the PEG linker solution to the peptide solution.[15]

  • Flush the reaction vessel with an inert gas (e.g., argon), seal, and incubate for 2-4 hours at room temperature or overnight at 4°C.[15] Protect from light if any components are light-sensitive.

  • Monitor the reaction progress by SDS-PAGE or HPLC.

Purification of the PEG-Peptide Conjugate

  • Quench any unreacted maleimide groups by adding a small excess of a thiol-containing quenching reagent like L-cysteine.

  • Remove the excess PEG linker and quenching reagent by dialysis against the appropriate buffer or by using a desalting column.

  • For higher purity, Size Exclusion Chromatography (SEC) can be employed.

Characterization and Verification of Redox-Sensitivity

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions. Under non-reducing conditions, a higher molecular weight band corresponding to the PEG-peptide conjugate should be observed. Under reducing conditions (in the presence of DTT or β-mercaptoethanol), the disulfide bond will be cleaved, and the band should shift back to the molecular weight of the original peptide.

  • Mass Spectrometry: Confirm the mass of the final conjugate to verify the successful attachment of the PEG chain.

  • In vitro Release Study: Incubate the conjugate in a buffer containing a physiologically relevant concentration of a reducing agent (e.g., 10 mM GSH). Analyze aliquots at different time points by HPLC to monitor the release of the free peptide.

ParameterRecommended Value/RangeRationale
pH for Conjugation 6.5 - 7.5Optimal for specific reaction of maleimide with thiols while minimizing maleimide hydrolysis.[4]
Molar Ratio (PEG:Peptide) 10:1 to 20:1Ensures efficient conjugation to the available thiol groups.[15]
Reaction Time 2 - 16 hoursSufficient time for the thiol-disulfide exchange to reach completion.[15]
Reaction Temperature 4°C to 25°CLower temperatures can help maintain the stability of sensitive peptides.

III. Characterization of Reversibly PEGylated Conjugates

Thorough characterization is crucial to ensure the quality, consistency, and desired performance of the synthesized conjugates.

  • Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticle-based systems, DLS is used to measure the hydrodynamic diameter, which is expected to increase after PEGylation.[6][16] Zeta potential measurements can indicate changes in the surface charge of the nanoparticles upon PEGylation, with a shift towards neutral often observed.[6][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of the PEG-linker and the final conjugate, providing evidence for the formation of the cleavable bond.[5][18]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion (SEC) and Reverse Phase (RP-HPLC) are essential for assessing the purity of the conjugate and separating it from unreacted starting materials.[2][7][]

  • Mass Spectrometry (MS): MS provides an accurate determination of the molecular weight of the conjugate, confirming the degree of PEGylation (the number of PEG chains attached).

IV. Troubleshooting Common Issues in Reversible PEGylation

IssuePossible Cause(s)Recommended Solution(s)
Low PEGylation Yield - Inactive PEG reagent (hydrolysis).- Suboptimal pH or buffer components (e.g., Tris buffer with NHS-ester chemistry).- Insufficient molar excess of PEG reagent.[13]- Use fresh, properly stored PEG reagents.- Ensure the buffer pH is optimal for the specific chemistry and free of interfering substances.[13]- Perform titration experiments to determine the optimal PEG-to-molecule molar ratio.[13]
Protein/Peptide Aggregation - High protein concentration.- Suboptimal buffer conditions (pH near the isoelectric point).- Bifunctional impurities in the PEG reagent.[1]- Reduce the protein concentration in the reaction mixture.- Screen different buffer systems to maintain protein stability.- Use high-quality, monofunctional PEG reagents.[1]
Premature Cleavage of Linker - Instability of the linker at physiological pH (for pH-sensitive linkers).- Presence of reducing agents in the formulation buffer (for redox-sensitive linkers).- For hydrazone linkers, consider using aromatic aldehydes for increased stability at pH 7.4.[5]- Ensure all buffers for disulfide-linked conjugates are free of reducing agents until cleavage is desired.
Heterogeneous Product - Multiple reactive sites on the target molecule.- Lack of reaction specificity.- Employ site-specific modification strategies, such as introducing a unique cysteine residue for thiol-specific PEGylation.[19]- Control reaction conditions (pH, temperature, time) to favor modification of the most reactive site.[3]

V. Conclusion

Two-step reversible PEGylation strategies offer a powerful approach to enhance the therapeutic potential of biomolecules by providing a mechanism for "on-demand" release of the active agent at the target site. The pH-sensitive hydrazone and redox-responsive disulfide linkages are versatile and widely applicable chemistries that can be tailored to specific drug delivery challenges. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can develop sophisticated, stimuli-responsive therapeutics with improved efficacy and safety profiles.

References

  • Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. [Link]

  • James, A. M., et al. (2018). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. Scientific Reports, 8(1), 1-13. [Link]

  • Coppola, S., et al. (2023). PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy. ACS Nano, 17(24), 24653-24667. [Link]

  • Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from Waters. [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from Springer Nature Experiments. [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(2), 363-370. [Link]

  • Li, Y., et al. (2017). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery, 14(12), 1409-1418. [Link]

  • ResearchGate. (n.d.). Effect of PEGylation on the position of the slipping plane and zeta potential. Retrieved from ResearchGate. [Link]

  • Sawant, R. R., et al. (2011). Multifunctional PEGylated 2C5-Immunoliposomes Containing pH-sensitive Bonds and TAT Peptide for Enhanced Tumor Cell Internalization and Cytotoxicity. Molecular Pharmaceutics, 8(5), 1849–1859. [Link]

  • MDPI. (2025, March 27). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Retrieved from MDPI. [Link]

  • ACS Publications. (2022, June 13). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Retrieved from ACS Publications. [Link]

  • European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. Retrieved from European Pharmaceutical Review. [Link]

  • Zhang, X., et al. (2018). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 10(11), 1269. [Link]

  • Sharma, G., et al. (2025). PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy. Journal of Nanobiotechnology, 23(1), 1-25. [Link]

  • Taylor & Francis. (2019, July 29). Dual pH-Sensitive Liposomes with Low pH-triggered Sheddable PEG for Enhanced Tumor-Targeted Drug Delivery. Retrieved from Taylor & Francis. [Link]

  • Oxford Academic. (2016, March 15). Chemical synthesis of proteins using hydrazide intermediates. Retrieved from Oxford Academic. [Link]

  • Google Patents. (n.d.). Method for preparation of polyethylene glycol aldehyde derivatives.
  • ResearchGate. (2025, August 10). Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, November 9). Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles. Retrieved from MDPI. [Link]

  • ScienceOpen. (n.d.). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Retrieved from ScienceOpen. [Link]

  • PubMed. (2013, December 15). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of the maleimide disulfide-terminated telechelic PEG polymer. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from ACS Publications. [Link]

  • PMC. (2015, October 28). Site-Specific PEGylation of Therapeutic Proteins. Retrieved from PMC. [Link]

  • ResearchGate. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from ResearchGate. [Link]

  • Frontiers. (2024, March 8). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Retrieved from Frontiers. [Link]

  • PMC. (2022, June 13). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). US6828401B2 - Preparation method of peg-maleimide derivatives.
  • Oriental Journal of Chemistry. (2023, December 27). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved from Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Characterization of PEG-PPD conjugates and its intermediates by 1 H NMR.... Retrieved from ResearchGate. [Link]

Sources

Application Note: Precision Labeling with MAL-FMS-NHS for Reversible Prodrug Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol and stoichiometric calculations for conjugating MAL-FMS-NHS (N-[2-(maleimido)-ethyl]-7-amino-2-sulfofluorenylmethoxycarbonyl-N-hydroxysuccinimide) to peptide or protein therapeutics. Unlike standard crosslinkers, MAL-FMS-NHS is a heterobifunctional, hydrolyzable linker designed for "reversible PEGylation" or albumin binding. Its unique fluorenylmethoxycarbonyl (FMS) core acts as a molecular clock, releasing the native, unmodified drug under physiological conditions (


). This protocol focuses on the critical first step: reacting the NHS-ester with the drug's primary amine while preserving the maleimide moiety for subsequent carrier conjugation.

Introduction: The Chemistry of Reversibility

In drug development, permanent conjugation (e.g., standard PEGylation) often extends half-life at the cost of reduced biological potency due to steric shielding. The MAL-FMS-NHS linker solves this by creating a prodrug .[1]

  • The Anchor: The NHS ester reacts with the drug's amine (Lysine or N-terminus).

  • The Carrier Handle: The Maleimide (MAL) group conjugates to a long-circulating carrier (e.g., HSA-Cys34 or PEG-SH).

  • The Timer: The sulfonated FMS core undergoes slow, spontaneous hydrolysis at physiological pH, releasing the native drug with restored potency.

Mechanism of Action

The following diagram illustrates the lifecycle of a drug labeled with MAL-FMS-NHS.

MAL_FMS_Mechanism Drug Peptide/Drug (Free Amine) Conjugate MAL-FMS-Drug (Inactive Prodrug) Drug->Conjugate Step 1: Labeling (pH 7.2-8.0) Linker MAL-FMS-NHS (Reagent) Linker->Conjugate Circulating Carrier-S-MAL-FMS-Drug (Long Circulation) Conjugate->Circulating Step 2: Carrier Binding (Thiol-Michael Addn) Carrier Carrier-SH (Albumin/PEG) Carrier->Circulating Released Native Drug (Restored Potency) Circulating->Released Step 3: Spontaneous Hydrolysis (pH 7.4, 37°C, t1/2 ~10-20h)

Caption: The MAL-FMS-NHS pathway. Step 1 (Labeling) is the focus of this guide.[2] Note that the final release regenerates the unmodified drug.

Critical Parameters for Labeling

Successful labeling requires balancing three competing chemical behaviors:

  • Aminolysis (Desired): NHS ester attacks the drug amine. Optimal pH 7.0–8.5.

  • NHS Hydrolysis (Competitor): Water attacks the NHS ester, neutralizing it. Rate increases with pH.[3][4]

  • Maleimide Hydrolysis (Side Reaction): The maleimide ring opens at pH > 8.0, rendering it unable to bind the carrier.

The "Goldilocks" Zone: Perform the reaction at pH 7.2 – 7.5 . This is slightly lower than standard NHS protocols (pH 8.3) to protect the Maleimide group and the FMS ester bond.

Calculating Molar Excess

Because MAL-FMS-NHS is bulky and hydrophobic (due to the fluorenyl ring), steric hindrance is significant. However, you cannot simply use massive excess (e.g., 50x) because you must avoid over-labeling (modifying multiple lysines), which can precipitate the protein or permanently inactivate it.

The Formula

To calculate the volume of linker stock required:



Where:

  • 
    : Moles of protein/peptide (Mass / MW).
    
  • 
    : Molar Excess Factor (Target ratio of Linker : Protein).
    
  • 
    : Molecular Weight of MAL-FMS-NHS (typically ~600-700 Da, check specific CoA).
    
  • 
    : Concentration of Linker Stock in mg/mL.
    
Determining the Excess Factor (E)

The excess factor depends on protein concentration (


). At lower protein concentrations, hydrolysis competes more effectively with aminolysis, requiring a higher excess of linker.
Protein Conc. (

)
Recommended Excess (

)
Rationale
> 5 mg/mL 2x – 3x High collision frequency; minimizes over-labeling.
1 – 5 mg/mL 3x – 5x Standard range for mono-modification.
0.5 – 1 mg/mL 5x – 10x Hydrolysis competition is significant.
< 0.5 mg/mL 10x – 20x Not recommended. Concentrate protein first.

Experimental Protocol

Pre-requisites:

  • Buffer: 0.1 M Sodium Phosphate or HEPES, pH 7.2 – 7.5. NO TRIS (contains amines).

  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

  • Linker: MAL-FMS-NHS (Store at -20°C under argon/nitrogen).

Step 1: Protein Preparation

Ensure the protein is in an amine-free buffer.[5] If it is in Tris or Glycine, dialyze extensively against 0.1 M Phosphate (pH 7.2).

  • Checkpoint: Measure concentration (

    
    ) accurately.
    
Step 2: Linker Solubilization

Dissolve MAL-FMS-NHS in anhydrous DMSO to a concentration of 10–20 mM (approx. 6–12 mg/mL).

  • Note: Prepare this immediately before use. NHS esters degrade in minutes if moisture is present.

Step 3: The Conjugation Reaction[6]
  • Calculate the required volume of Linker Stock using the formula in Section 3.

  • Add the Linker Stock dropwise to the protein solution while gently vortexing.

  • Solvent Limit: Ensure the final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

  • Incubate for 1–2 hours at 0–4°C (on ice).

    • Why Cold? Lower temperature slows down NHS hydrolysis more than it slows aminolysis, improving efficiency and protecting the maleimide ring.

Step 4: Quenching and Purification
  • Quench: Add Glycine (final conc. 10–20 mM) or simply dilute if proceeding immediately to purification.

  • Purify: Remove excess hydrolyzed linker and organic solvent immediately.

    • Method: Size Exclusion Chromatography (SEC) or Dialysis (Slide-A-Lyzer).

    • Buffer Exchange: Exchange into slightly acidic buffer (pH 6.0 – 6.5) if storing, to maximally stabilize the Maleimide group.

Quality Control (Self-Validating System)

You must verify two things: (1) The FMS linker is attached, and (2) The Maleimide is still active.

Validation Workflow

QC_Workflow cluster_0 Structural Confirmation cluster_1 Functional Confirmation Sample Purified Conjugate MS MALDI-TOF / ESI-MS Sample->MS CysReact React with Cysteine Std Sample->CysReact Shift Observe Mass Shift (+ MW of Linker - NHS) MS->Shift Ellman Ellman's Assay (DTNB) Loss Measure Loss of Thiol (Proves Maleimide Active) Ellman->Loss CysReact->Ellman

Caption: QC workflow. Mass Spec confirms attachment; Ellman's Assay confirms the maleimide is active and ready for the carrier.

Mass Spectrometry (MS)
  • Expectation: A mass increase corresponding to the linker minus the NHS leaving group.

  • Note: FMS linkers are heavy. Look for shifts of +400 to +600 Da (depending on the specific derivative).

  • Success Criteria: A distinct peak shift. If you see +0 Da, the reaction failed. If you see +2x Mass, you have di-labeled species.

Functional Maleimide Test (Reverse Ellman's)
  • Incubate an aliquot of conjugate with a known excess of Cysteine.

  • Measure remaining free thiol using Ellman’s Reagent (DTNB).

  • Logic: If the Maleimide is active, it will consume Cysteine. If the Maleimide hydrolyzed during Step 3, the Cysteine concentration will remain high.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conjugation Yield Hydrolysis of NHS ester; Buffer pH too low.Ensure DMSO is anhydrous. Increase pH to 7.5. Increase molar excess.
Precipitation Over-labeling; High DMSO conc.Reduce molar excess. Add linker in multiple small aliquots. Keep DMSO < 5%.
Inactive Maleimide pH too high during labeling (> 8.0).Strictly control pH at 7.2–7.5. Perform reaction at 4°C.
No Release (In Vitro) Wrong Linker; Test conditions.Ensure incubation at pH 8.5 or 7.4/37°C for release test. Check structure (is it FMS?).

References

  • Shechter, Y., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification." Journal of Biological Chemistry, 279(26), 27365-27370. Link

  • Shechter, Y., et al. (2005). "Reversible pegylation of peptide YY3-36 prolongs its inhibition of food intake in mice." FEBS Letters, 579(11), 2439-2444. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Heterobifunctional Crosslinkers. Link

  • Gershonov, E., et al. (2000). "New concept for long-acting insulin: Spontaneous conversion of an inactive modified insulin to the active hormone in circulation." Diabetes, 49(1), 188-188.

Sources

solvent compatibility for dissolving MAL-FMS-NHS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Compatibility and Reconstitution Protocols for MAL-FMS-NHS

Executive Summary

This guide details the solvent compatibility and dissolution protocols for MAL-FMS-NHS (Maleimido-Fluorenyl-Methoxy-Carbonyl-NHS-Ester).[1][2] This specialized heterobifunctional crosslinker is typically utilized for reversible pegylation or reversible albumin binding .[1][2] The "FMS" (9-fluorenylmethylsuccinimidyl) moiety serves as a slowly hydrolyzable linker, allowing the controlled release of native therapeutic proteins under physiological conditions.[1]

Critical Directive: While the sulfonated FMS moiety confers theoretical water solubility, direct reconstitution in aqueous buffers is strictly prohibited for stock preparation due to the rapid hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1] This protocol mandates an anhydrous organic-first approach to preserve reagent integrity.[1][2]

Chemical Basis & Solvent Logic

To select the correct solvent, one must understand the competing chemical imperatives of the MAL-FMS-NHS molecule:

  • The NHS Ester (The reactive head): Highly susceptible to hydrolysis.[1][2][3][4] In water at pH 7.0, the half-life is hours; at pH 8.0, it drops to minutes.[1][3][5] Requirement: Anhydrous organic environment.[1][2]

  • The FMS Linker (The hydrophobic core): The fluorenyl ring system is aromatic and hydrophobic.[1][2] While sulfonated variants (Sulfo-FMS) exist to improve aqueous solubility, the core structure resists rapid dissolution in pure water without organic co-solvents.[1][2]

  • The Maleimide (The second reactive head): Susceptible to ring-opening (deactivation) at pH > 8.0 or in the presence of free amines.[1][2]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventCompatibilityRationale
Aprotic Polar (Recommended) DMSO (Anhydrous)Excellent High solubility; stabilizes NHS ester; miscible with aqueous buffers.[1][2]
Aprotic Polar (Alternative) DMA (Dimethylacetamide)Good Similar to DMSO; less hygroscopic than DMF.[1][2]
Aprotic Polar (Caution) DMF (Dimethylformamide)Moderate Good solubility, but degrades over time to produce amines (dimethylamine) which kill the NHS ester.[1][2]
Protic (Forbidden) Methanol / Ethanol Incompatible Primary alcohols react with NHS esters (transesterification), permanently deactivating the reagent.[1][2]
Aqueous (Forbidden for Stock) Water / PBS / Tris Incompatible Causes immediate hydrolysis of the NHS ester.[1][2] Only use for the final reaction mixture.

Decision Logic & Degradation Pathways

The following diagram illustrates the chemical consequences of solvent selection.

SolventLogic Start MAL-FMS-NHS (Lyophilized Powder) Solvent_DMSO Anhydrous DMSO (Stock Solution) Start->Solvent_DMSO Recommended Solvent_Water Water/Buffer (Direct Dissolution) Start->Solvent_Water Avoid Solvent_EtOH Ethanol/Methanol Start->Solvent_EtOH Avoid Outcome_Stable Stable Reactive Intermediate Solvent_DMSO->Outcome_Stable Kept Dry (-20°C) Outcome_Hydrolysis Hydrolysis (Loss of NHS) Solvent_Water->Outcome_Hydrolysis t1/2 < 1 hr Outcome_Trans Transesterification (Dead Reagent) Solvent_EtOH->Outcome_Trans Irreversible

Caption: Chemical fate of MAL-FMS-NHS based on initial solvent contact. Green paths indicate preserved activity; red paths indicate reagent destruction.[1][2]

Detailed Reconstitution Protocol

Materials Required
  • MAL-FMS-NHS (stored at -20°C).[1][2][6]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, packed under nitrogen/argon (e.g., Sigma-Aldrich Sure/Seal™).[1][2]

  • Desiccant pack (silica gel).[1][2]

  • Reaction Buffer: PBS (pH 7.2) or HEPES (pH 7.0–7.5).[1][2] Avoid Tris or Glycine buffers.[1][2]

Step-by-Step Procedure

1. Equilibration (Critical Step)

  • Remove the vial of MAL-FMS-NHS from the freezer.[1]

  • Do not open the vial. Allow it to equilibrate to room temperature for at least 20–30 minutes.

  • Why? Opening a cold vial causes atmospheric moisture to condense inside, instantly hydrolyzing the NHS ester upon contact.[1]

2. Stock Solution Preparation (10 mM – 50 mM)

  • Calculate the volume of anhydrous DMSO required to achieve a concentration of 10–50 mM.[1]

    • Note: Do not make dilute stocks (<1 mM) as stability decreases with dilution.[1][2]

  • Add the anhydrous DMSO to the vial.[1]

  • Vortex briefly (5–10 seconds) or pipette up and down to dissolve.[1][2] The solution should be clear.

  • Usage: Use this stock immediately. If storage is necessary, use single-use aliquots, freeze at -20°C, and store over desiccant.

3. Conjugation Reaction (The "Drop-wise" Technique)

  • Prepare your protein/peptide in Reaction Buffer (pH 7.2–7.5).[1][2] Ensure protein concentration is >1 mg/mL for efficient coupling.[1][2]

  • While stirring the protein solution gently, add the MAL-FMS-NHS/DMSO stock drop-wise.[1][2]

  • Solvent Limit: Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation. 5% is optimal.[1]

  • Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

Bioconjugation Workflow Diagram

This workflow visualizes the sequential reaction scheme, prioritizing the NHS coupling first (typically) or simultaneous reaction depending on the target.[1]

Workflow Stock 1. Prepare Stock (MAL-FMS-NHS in DMSO) Mix 3. Conjugation Reaction (Mix Stock + Protein) Stock->Mix Add dropwise (<10% DMSO) Protein 2. Prepare Protein (pH 7.2, Amine-Free Buffer) Protein->Mix Purify 4. Purification (Desalting/Dialysis) Mix->Purify Remove excess reagent & NHS byproduct ThiolRxn 5. Thiol Coupling (Add Cysteine-Peptide/Drug) Purify->ThiolRxn React Maleimide with Sulfhydryl

Caption: Standard two-step conjugation workflow. Step 4 is critical to remove hydrolyzed linker before the second reaction.

Troubleshooting & Critical Quality Attributes

ObservationProbable CauseCorrective Action
Precipitation upon adding stock Hydrophobic "FMS" core crashing out in aqueous buffer.Dilute the stock further in DMSO before adding.[1][2] Add stock slower. Ensure final DMSO is ~5–10%.[1][2]
Low Conjugation Efficiency Hydrolysis of NHS ester.[1][2][3][4][7]Use Anhydrous DMSO.[1][2][3] Check pH (must be < 8.0 to prevent rapid hydrolysis).[1][2][7][8] Avoid Tris buffers.
Loss of Maleimide Activity Maleimide ring hydrolysis.[1][2]Perform the NHS reaction at pH 7.0–7.2 (lower end of range).[1][2] Avoid pH > 8.[1][2][4]0.

References

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2][5] Academic Press.[1][2] (The definitive text on NHS/Maleimide chemistry). [1][2]

  • Shechter, Y., et al. (2001).[1][2] "Reversible PEGylation of peptide drugs." Bioconjugate Chemistry, 12(3), 374-374.[1][2] (Foundational paper on FMS linkers). [1][2]

  • Thermo Fisher Scientific. "NHS and Sulfo-NHS Crosslinking Chemistry."[1][2] Application Note. (General solvent and pH guidelines for NHS esters).

  • BenchChem. "Solvent Selection for NHS Ester Reagents." Technical Guide. [1][2]

Sources

Application Note: High-Efficiency Preparation of Antibody-Drug Conjugates Using Cleavable FMS Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Antibody-drug conjugates (ADCs) require highly calibrated linkers to ensure systemic stability during circulation while guaranteeing efficient payload release at the target site. While enzymatically cleavable linkers (e.g., Val-Cit) are standard, they are susceptible to heterogeneous intracellular protease expression, which can drive tumor resistance.

The FMS (2-sulfo-9-fluorenylmethoxycarbonyl) linker offers a powerful, non-enzymatic alternative. Originally pioneered for reversible PEGylation, the FMS scaffold utilizes a base-catalyzed


-elimination mechanism that is strictly dependent on the pH of the surrounding medium[1].
The Causality of -Elimination

The FMS linker connects the cytotoxic payload to the antibody via a carbamate bond, while a maleimide-functionalized side chain anchors it to the antibody's cysteine residues[2]. The 2-sulfo modification ensures high aqueous solubility, preventing the aggregation often associated with hydrophobic payloads[3].

Upon exposure to physiological pH (7.4), the mildly basic environment abstracts the acidic proton at the 9-position of the fluorenyl ring. This abstraction initiates a spontaneous


-elimination cascade, collapsing the carbamate bond and releasing the free, unmodified payload[4].
Crucial Design Causality:  Because cleavage is dictated entirely by the 

of the 9-fluorenyl proton, release kinetics can be precisely tuned. Adding electron-withdrawing groups (EWGs) increases proton acidity, accelerating release, whereas electron-donating groups (EDGs) slow it down[1].

Workflow & Pathway Visualization

G mAb mAb Red Reduction (pH 6.5) mAb->Red Thiols Free Thiols Red->Thiols Conj Conjugation (MAL-FMS-Drug) Thiols->Conj ADC FMS-ADC (Store pH 6.0) Conj->ADC Release β-Elimination (pH 7.4) ADC->Release Circulation/ Tumor Target Free Drug Release->Target

Workflow of FMS-ADC conjugation and pH-dependent payload release via beta-elimination.

Quantitative Release Kinetics

The self-validating nature of the FMS linker lies in its predictable hydrolysis rates. The table below summarizes the quantitative half-lives of various fluorenylmethoxycarbonyl derivatives, demonstrating how pH and chemical substitution dictate payload release[1][4].

Linker VariantpH ConditionRate Constant (

, h

)
Half-life (

, h)
FMS (Unmodified)7.4~0.00798 ± 10
FMS (Unmodified)8.5~0.02924 ± 2
Phenylsulfonyl analog8.40.02726
4-Chlorophenylsulfonyl analog8.40.04017
Non-releasable control8.4< 0.00001> 6900

Data synthesized from in vitro hydrolysis models at 37°C.

Optimized Protocol: Preparation of FMS-ADCs

Working with FMS linkers requires strict environmental control. Because the linker is base-sensitive, every step of the formulation must be maintained at mildly acidic to neutral pH to prevent premature payload cleavage.

Phase 1: Antibody Preparation and Partial Reduction
  • Buffer Exchange: Exchange the monoclonal antibody (mAb) into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5) using Tangential Flow Filtration (TFF) or a spin column.

    • Causality: A pH of 6.5 is the critical "sweet spot." It is high enough to allow rapid maleimide-thiol click chemistry, but low enough to suppress the base-catalyzed

      
      -elimination of the FMS linker.
      
  • Reduction: Add 2.0–2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to the mAb (at 10 mg/mL). Incubate at 37°C for 2 hours.

    • Causality: TCEP is utilized instead of DTT because it lacks thiol groups and does not compete with the maleimide payload. This eliminates the need for an intermediate desalting step, minimizing the time the sensitive FMS linker spends in aqueous reaction conditions.

Phase 2: Conjugation
  • Temperature Arrest: Cool the reduced mAb solution to 4°C.

    • Causality:

      
      -elimination is highly temperature-dependent. Performing the conjugation at 4°C kinetically arrests the cleavage pathway, ensuring the linker remains intact during the coupling phase.
      
  • Payload Addition: Dissolve the MAL-FMS-Payload in anhydrous DMSO to a 10 mM stock. Add 5–8 molar equivalents dropwise to the cooled mAb solution while gently vortexing.

    • Note: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Allow the reaction to proceed at 4°C for 4–6 hours in the dark.

Phase 3: Quenching and Formulation
  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the payload) and incubate for 30 minutes to cap unreacted maleimides.

  • Purification: Purify the intact FMS-ADC using a Sephadex G-25 desalting column pre-equilibrated with Storage Buffer (20 mM Histidine, 5% Sucrose, pH 6.0).

    • Causality (Trustworthiness): The final formulation buffer MUST be acidic (pH 6.0). This protonates the 9-fluorenyl position, completely halting the

      
      -elimination pathway and locking the ADC into a thermodynamically stable state for long-term shelf storage.
      
  • Validation: Determine the Drug-to-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC) and confirm structural integrity via intact LC-MS.

References

  • Source: google.
  • Title: Schematic illustration of the synthesis and the structure of MAL-FMS-OSu - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Pegylation for improving the effectiveness of therapeutic biomolecules Source: portico.org URL: [Link]

  • Title: N -[(2-Sulfo)-9-fluorenylmethoxycarbonyl] 3 -gentamicin C 1 Is a Long-Acting Prodrug Derivative - ResearchGate Source: researchgate.net URL: [Link]

Sources

methods for attaching PEG-thiol to MAL-FMS-NHS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversible PEGylation via MAL-FMS-NHS Linkers

Executive Summary

This guide details the methodology for attaching PEG-Thiol (PEG-SH) to the heterobifunctional linker MAL-FMS-NHS . This specific conjugation strategy is the cornerstone of "Reversible PEGylation," a prodrug technology designed to extend the half-life of peptide and protein therapeutics while regenerating the fully active, native molecule in vivo.

Unlike standard PEGylation, which often permanently reduces bioactivity due to steric shielding, the FMS (2-sulfo-9-fluorenylmethoxycarbonyl) scaffold acts as a "ticking clock." It releases the native protein via a spontaneous, pH-dependent beta-elimination mechanism under physiological conditions (pH 7.4, 37°C).

Chemical Logic & Mechanism

The MAL-FMS-NHS linker contains three functional components, each serving a distinct role:

  • NHS Ester (N-hydroxysuccinimide): Reacts with primary amines (Lysine, N-terminus) on the drug payload.[1]

  • Maleimide (MAL): Reacts with the sulfhydryl group of PEG-Thiol.[2][3]

  • FMS Core: A sulfonated fluorene derivative that serves as the hydrolyzable trigger.

The Challenge of Connectivity

The user's specific request—attaching PEG-Thiol to MAL-FMS-NHS—presents a unique chemical challenge: Preservation of the NHS Ester.

If you react PEG-Thiol with MAL-FMS-NHS in an aqueous buffer (standard conditions), the Maleimide-Thiol reaction will proceed, but the NHS ester will rapidly hydrolyze (half-life ~10–20 mins at pH 8), rendering the molecule useless for subsequent protein attachment.

Therefore, this guide presents two distinct workflows:

  • Method A (Organic Phase Synthesis): Creating a stable "PEG-FMS-NHS" reagent. This is performed in anhydrous solvents to preserve the NHS ester.[4]

  • Method B (Sequential Aqueous Conjugation): Attaching the linker to the protein first, then attaching the PEG-Thiol. This avoids the hydrolysis issue entirely.

Method A: Synthesis of PEG-FMS-NHS Reagent

Use this method if you wish to create a storable, pre-activated PEG reagent to add to various proteins later.

Materials
  • PEG-Thiol (PEG-SH): High purity (>95% substitution). MW 10kDa–40kDa.

  • MAL-FMS-NHS: Stored at -20°C under argon.

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.[4] Critical: Water content <50 ppm.

  • Precipitant: Cold Diethyl Ether.

  • Catalyst (Optional): Triethylamine (TEA), only if PEG-SH is supplied as a salt (e.g., HCl salt).

Protocol Steps

Step 1: Preparation of Anhydrous PEG PEG is hygroscopic. Water is the enemy of the NHS ester.

  • Dissolve PEG-SH in a minimal amount of DCM (Dichloromethane).

  • Precipitate in diethyl ether to remove traces of water.

  • Dry under high vacuum for 4 hours.

Step 2: The Conjugation Reaction

  • Dissolve the dried PEG-SH in anhydrous DMF to a concentration of 100 mg/mL.

  • Dissolve MAL-FMS-NHS in anhydrous DMF (separately) to 50 mg/mL.

  • Add the MAL-FMS-NHS solution to the PEG-SH solution.

    • Stoichiometry: Use 1.2 molar equivalents of MAL-FMS-NHS relative to PEG-SH. The slight excess ensures all PEG thiols are capped.

  • Flush the vial with Argon or Nitrogen gas and seal tightly.

  • Incubate at Room Temperature (20–25°C) for 2–4 hours with gentle shaking.

    • Note: The Maleimide-Thiol reaction is extremely fast in DMF; 2 hours is usually sufficient.

Step 3: Purification & Recovery

  • Add the reaction mixture dropwise into 10 volumes of ice-cold Diethyl Ether while stirring. The PEG-FMS-NHS will precipitate as a white powder; unreacted MAL-FMS-NHS (small molecule) will remain in the ether phase.

  • Centrifuge at 5,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Wash the pellet 2 more times with cold ether to remove all traces of free linker.

  • Dry under vacuum overnight.

  • Storage: Store at -20°C or -80°C under Argon. Shelf life: 3–6 months if kept dry.

Method B: Sequential Aqueous Conjugation (Protein-First)

Use this method if you are modifying a specific protein and want to avoid organic synthesis.

Materials
  • Target Protein: In amine-free buffer (PBS or HEPES).

  • MAL-FMS-NHS: Dissolved in dry DMSO immediately before use.

  • PEG-Thiol: Dissolved in reaction buffer.[2][3][5]

  • Desalting Columns: (e.g., PD-10 or Zeba Spin).

Protocol Steps

Step 1: Linker Activation (Protein + Linker)

  • Adjust Protein buffer to pH 7.2–7.5 (Phosphate or HEPES). Avoid Tris/Glycine.

  • Add MAL-FMS-NHS (from DMSO stock) to the protein.

    • Stoichiometry: 3–5 molar excess over protein.

    • Solvent: Ensure final DMSO concentration is <10% to prevent denaturation.

  • Incubate for 30–60 minutes on ice or 4°C.

    • Why Short Time? To minimize hydrolysis of the FMS-NHS ester before it reacts with the protein.

  • Purify immediately using a desalting column equilibrated with pH 6.5 Phosphate Buffer (containing 5mM EDTA) .

    • Critical: The pH shift to 6.5 is vital. It preserves the Maleimide group (stable at pH < 7) and prevents the FMS linker from beginning its "reversible" cleavage prematurely.

Step 2: PEGylation (Protein-FMS-MAL + PEG-SH)

  • Collect the Protein-FMS-MAL fraction.

  • Immediately add PEG-Thiol .

    • Stoichiometry: 1.5–2.0 molar excess over protein.

  • Incubate at Room Temperature for 1–2 hours .

  • Final Purification: Use Size Exclusion Chromatography (SEC) or Ion Exchange to separate the PEG-FMS-Protein from free PEG.

Data Presentation & Analytical Verification

Table 1: Critical Reaction Parameters
ParameterMethod A (Organic)Method B (Aqueous)Reason
Primary Solvent Anhydrous DMF/DMSOPBS / HEPES BufferMethod A protects NHS; Method B prioritizes protein stability.
pH Control N/A (Non-aqueous)Step 1: 7.2–7.5Step 2: 6.5pH 7.5 optimizes NHS coupling; pH 6.5 stabilizes Maleimide.
Stoichiometry 1.2x Linker (vs PEG)3-5x Linker (vs Protein)Excess linker drives completion; removed by precipitation (A) or desalting (B).
Critical Risk Moisture entryNHS HydrolysisWater destroys NHS ester; speed is key in Method B.
Quality Control Assays
  • Ellman’s Assay: Test the final product for free thiols. A successful conjugation should show <1% free thiols compared to the starting PEG-SH.

  • UV Absorbance (FMS Signature): The FMS moiety has a distinct absorbance at 301 nm (Molar Extinction Coefficient

    
    ).
    
    • Verification: Measure A280 (Protein) and A301 (FMS). The ratio confirms the number of PEG linkers attached.

Visualization of Pathways

Figure 1: Reaction Mechanism & Reversibility

This diagram illustrates the chemical transformation from reagents to the reversible prodrug.

G Reagents Reagents: PEG-SH + MAL-FMS-NHS Intermediate Stable Reagent: PEG-S-FMS-NHS Reagents->Intermediate Anhydrous Coupling Conjugate Prodrug: PEG-S-FMS-Protein Intermediate->Conjugate + Protein-NH2 (pH 7.5) Release Physiological Release: (pH 7.4, 37°C) Conjugate->Release Beta-Elimination (Slow) Native Native Protein + Inactive PEG-FMS Release->Native Regeneration

Caption: The stepwise synthesis of the PEG-FMS conjugate and its subsequent physiological activation.

Figure 2: Method B Workflow (Sequential Aqueous)

Step-by-step decision tree for the protein-first approach.

Workflow Start Start: Protein Solution Step1 Step 1: Add MAL-FMS-NHS (pH 7.4, 30 min) Start->Step1 Desalt Desalt / Buffer Exchange (Into pH 6.5 + EDTA) Step1->Desalt Remove free linker Step2 Step 2: Add PEG-Thiol (Incubate 1-2h) Desalt->Step2 Protein-FMS-MAL intermediate Purify Final Purification (SEC) Step2->Purify QC QC: Ellman's Test & A301nm Purify->QC

Caption: Operational workflow for Method B, highlighting the critical buffer exchange step.

References

  • Shechter, Y., et al. (2004). "Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period."[6] Journal of Medicinal Chemistry, 47(20), 4897-4904.[6]

  • Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[6][7] Journal of Biological Chemistry, 279(37), 38118-38124.[6][7]

  • Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: the great versatility achieved after forty years of research." Journal of Controlled Release, 161(2), 461-472.

  • Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Application Notes and Protocols for Preventing Premature FMS Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fluoromethylsilanes (FMS) are valuable reagents and intermediates in organic synthesis and materials science. However, their utility is often hampered by their susceptibility to premature hydrolysis, which can lead to undesired side reactions, reduced yields, and compromised product purity. This comprehensive guide provides an in-depth understanding of the mechanisms of FMS hydrolysis and offers detailed protocols and reaction conditions to effectively prevent its premature degradation. By implementing the strategies outlined herein, researchers can enhance the reliability and reproducibility of reactions involving FMS, thereby accelerating discovery and development efforts.

Introduction: The Challenge of Fluoromethylsilane Instability

Fluoromethylsilanes (FMS) and their derivatives are versatile building blocks in modern chemistry, enabling the introduction of the fluoromethyl group into a wide range of organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. Despite their synthetic potential, the silicon-fluorine (Si-F) bond in FMS is prone to cleavage by water, a process known as hydrolysis.

Premature hydrolysis of FMS poses a significant challenge in the laboratory, as it consumes the reagent and generates reactive silanol byproducts that can interfere with the desired chemical transformation. Unlike the often rapid and thermodynamically favorable hydrolysis of chlorosilanes, the hydrolysis of fluorosilanes is an endothermic process and less favorable thermodynamically.[1][2][3] However, under typical reaction conditions, it can still proceed to an extent that significantly impacts experimental outcomes.

This application note provides a detailed exploration of the factors influencing FMS hydrolysis and presents a suite of practical strategies and detailed protocols to minimize this undesirable reaction. By understanding and controlling the reaction environment, researchers can unlock the full synthetic potential of these valuable reagents.

The Mechanism of FMS Hydrolysis: A Tale of Two Pathways

The hydrolysis of fluoromethylsilane is a nuanced process that can be initiated by either acid or base catalysis. The central event is the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the fluoride ion.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the fluorine atom, which increases the electrophilicity of the silicon center and makes it more susceptible to nucleophilic attack by water.

2.2. Base-Catalyzed Hydrolysis

In the presence of a base, a water molecule is deprotonated to generate a more potent nucleophile, the hydroxide ion (OH⁻), which then attacks the silicon atom.

Figure 1: General mechanisms for acid- and base-catalyzed hydrolysis of fluorosilanes.

Key Factors Influencing FMS Hydrolysis

Several environmental and reagent-related factors can significantly impact the rate of FMS hydrolysis. Careful control of these variables is paramount to preserving the integrity of the reagent.

FactorImpact on Hydrolysis RateRecommended Control Measures
Water Content Direct relationship; water is a key reactant.Use of anhydrous solvents, desiccants, and inert atmosphere techniques.
pH Catalyzed by both acid and base; minimal at neutral pH.Maintain neutral or slightly acidic pH; use non-nucleophilic buffers in non-aqueous systems.
Temperature Generally increases with temperature.Conduct reactions at or below room temperature whenever feasible.[4]
Solvent Polarity Polar protic solvents can promote hydrolysis.Utilize aprotic solvents of low polarity.[5]
Catalysts Lewis acids and certain nucleophiles can accelerate hydrolysis.Avoid adventitious Lewis acids; choose reagents carefully.[3][6]

Table 1: Summary of factors influencing FMS hydrolysis and corresponding control measures.

Protocols for Preventing Premature FMS Hydrolysis

The following protocols provide detailed, step-by-step instructions for handling and using FMS in a manner that minimizes premature hydrolysis.

4.1. Rigorous Exclusion of Moisture: The First Line of Defense

The most critical factor in preventing FMS hydrolysis is the stringent exclusion of water from the reaction system.

Protocol 1: General Handling and Storage of FMS

  • Storage: Store FMS in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[7] The use of a desiccator cabinet is highly recommended.

  • Handling: All manipulations of FMS should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[8][9]

  • Glassware: All glassware must be rigorously dried before use, either by oven-drying (overnight at >120 °C) or flame-drying under vacuum.

  • Syringes and Needles: Syringes and needles used for transferring FMS must be dried in an oven and purged with an inert gas before use.

4.2. Solvent Selection and Preparation: Creating a Hydrolysis-Resistant Environment

The choice of solvent plays a crucial role in the stability of FMS. Aprotic solvents are generally preferred over protic solvents.

Protocol 2: Solvent Selection and Drying

  • Solvent Choice: Whenever possible, use non-polar, aprotic solvents such as toluene, hexane, or dichloromethane. Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) can be used but must be thoroughly dried.[5][10]

  • Solvent Drying:

    • Distillation: Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

    • Solvent Purification Systems: Utilize a commercially available solvent purification system that passes solvents through columns of activated alumina and other drying agents.

    • Molecular Sieves: For storing dried solvents, use activated 3Å or 4Å molecular sieves.[11] Ensure the molecular sieves are properly activated by heating under vacuum. Note that the compatibility of molecular sieves with FMS should be experimentally verified for specific applications, as they can sometimes act as Lewis acid catalysts.[9][12]

Figure 2: Workflow for solvent preparation to minimize water content.

4.3. Controlling the Reaction pH: A Balancing Act

While FMS hydrolysis is minimized at neutral pH, many organic reactions require acidic or basic conditions. In such cases, careful selection of reagents is crucial.

Protocol 3: pH Control in FMS Reactions

  • Avoid Strong Aqueous Acids and Bases: Whenever possible, avoid the use of strong aqueous acids and bases.

  • Use of Non-Nucleophilic Bases: For reactions requiring a base, consider using sterically hindered, non-nucleophilic bases such as a "proton sponge" (e.g., 1,8-bis(dimethylamino)naphthalene).[8][10][13][14][15] These bases can neutralize adventitious acid without directly attacking the silicon center.

  • Non-Aqueous Buffers: For reactions sensitive to pH in non-aqueous media, consider the use of specialized non-aqueous buffer systems.[16]

  • Lewis Acid Considerations: Be mindful that Lewis acids can catalyze FMS hydrolysis.[3][6][17] If a Lewis acid is required for the desired transformation, use the minimum effective amount and ensure the reaction is strictly anhydrous.

Analytical Methods for Monitoring FMS Hydrolysis

Real-time or periodic analysis of a reaction mixture can provide valuable information on the stability of FMS and the extent of any hydrolysis.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The appearance of a new peak corresponding to the silanol (R₃SiOH) and changes in the integration of the FMS starting material can be monitored.[18][19][20]

  • ¹⁹F NMR: The disappearance of the signal corresponding to the Si-F bond of FMS and the potential appearance of a signal for fluoride ion can be observed.[21]

  • ²⁹Si NMR: This technique can directly probe the silicon environment and detect the formation of silanols and siloxanes.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile components in a reaction mixture. It can be used to detect the presence of FMS, its hydrolysis products (silanols), and any subsequent condensation products (siloxanes).[6][12][22][23][24][25][26][27][28] Derivatization of the silanol products may be necessary to improve their volatility for GC analysis.[28]

Figure 3: Analytical workflow for monitoring FMS hydrolysis.

Conclusion

The premature hydrolysis of fluoromethylsilane is a significant but manageable challenge in chemical synthesis. By understanding the underlying mechanisms and diligently applying the protocols outlined in this guide, researchers can significantly improve the stability of FMS in their reaction systems. The cornerstones of this approach are the rigorous exclusion of moisture, the judicious selection of solvents and reagents, and the careful control of reaction temperature and pH. The implementation of these best practices will undoubtedly lead to more reliable, reproducible, and successful outcomes in research and development endeavors involving this versatile class of organosilicon compounds.

References

  • Corma, A., & Garcia, H. (2005). Hydrolysis of Fluorosilanes: A Theoretical Study. The Journal of Physical Chemistry A, 109(51), 12020–12026. [Link]

  • Wikipedia. (2023). Trifluoromethyltrimethylsilane. Retrieved from [Link]

  • Matsugi, M., & Curran, D. P. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(8), 627–640. [Link]

  • Prakash, G. K. S., & Olah, G. A. (1998). 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses, 75, 143. [Link]

  • Reddit. (2018, October 20). Protecting groups in organic synthesis?! Retrieved from [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of. The Journal of Organic Chemistry, 68(11), 4457–4463. [Link]

  • ResearchGate. In‐situ NMR monitoring of the reaction. Retrieved from [Link]

  • Kameo, H., et al. (2020). Fluorosilane Activation by Pd/Ni→Si–F→Lewis Acid Interaction: An Entry to Catalytic Sila-Negishi Coupling. Journal of the American Chemical Society, 142(32), 13833–13842. [Link]

  • Monteleone, M., et al. (2019). Perfluoropolymer/Molecular Sieve Mixed-Matrix Membranes. Membranes, 9(2), 19. [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • ResearchGate. Development of Fluorous Lewis Acid Catalyzed Reactions. Retrieved from [Link]

  • Wessjohann, L. A., & Kalesse, M. (2000). 2 Protection of Functional Groups. In Peptide Synthesis (pp. 19-56). Wiley-VCH.
  • NPTEL. Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Matsugi, M., & Curran, D. P. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(8), 627–640. [Link]

  • Zhang, W. (2004). Fluorous Mixture Synthesis (FMS) of Enantiomers, Diastereomers, and Compound Libraries. Medicinal Research Reviews, 24(4), 437-456. [Link]

  • Urbańczyk, M., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 269–289. [Link]

  • Cao, D., et al. (2012). Proton sponge-functionalized silica as high performance adsorbents for solid-phase extraction of trace perfluoroalkyl sulfonates in the environmental water samples and their direct analysis by MALDI-TOF-MS. Analyst, 137(9), 2218–2225. [Link]

  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • Separation Science. (2024, May 9). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from [Link]

  • ResearchGate. (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Retrieved from [Link]

  • YouTube. (2021, February 16). Reaction Monitoring Tutorial. Retrieved from [Link]

  • Iowa State University. Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. Membranes, 14(2), 57. [Link]

  • University of Victoria. Cations derived from proton sponge : modification of halide ion coordination chemistry through intermolecular interactions. Retrieved from [Link]

  • Pingxiang Yamtop Chemical Co., Ltd. Molecular Sieve Selection Guide. Retrieved from [Link]

  • ResearchGate. Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link]

  • MDPI. (2019, May 2). Recent Studies on Fluorinated Silica Nanometer-Sized Particles. Retrieved from [Link]

  • Wozniak, K., et al. (2020). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. Molecules, 25(21), 5084. [Link]

  • Babii, O., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(12), 1943–1953. [Link]

  • ZEOCHEM. Molecular Sieves. Retrieved from [Link]

  • University of Victoria. Proton sponge phosphines: electrospray-active ligands. Retrieved from [Link]

  • ResearchGate. Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. Retrieved from [Link]

  • MDPI. (2023, May 24). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity? Retrieved from [Link]

  • Ohmura, T., et al. (2020). General Synthesis of Trialkyl- and Dialkylarylsilylboranes: Versatile Silicon Nucleophiles in Organic Synthesis. Journal of the American Chemical Society, 142(35), 15154–15162. [Link]

  • Google Patents. US5206004A - Silane compositions and process.
  • PTI FLOWBAT 2021. In situ NMR metrology reveals reaction mechanisms in redox flow batteries. Retrieved from [Link]

  • Rasayan Journal of Chemistry. GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Retrieved from [Link]

  • Al-Masry, M. A., et al. (2023). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 13(1), 10834. [Link]

  • DergiPark. Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. Retrieved from [Link]

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  • Royal Society of Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • ResearchGate. (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Retrieved from [Link]

  • Thiermann, H., & Worek, F. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Toxics, 9(8), 184. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yields with MAL-FMS-NHS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low conjugation yields with the heterobifunctional crosslinker, MAL-FMS-NHS (Maleimide-Fluorescein-Maleimide-Succinimidyl Ester). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation experiments. Here, we delve into the underlying chemistry to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs) & Troubleshooting

Low conjugation efficiency is a common hurdle that can often be traced back to a few key areas: reagent integrity, reaction conditions, buffer composition, or the properties of your target molecules. This guide will walk you through a logical troubleshooting workflow to identify and resolve the root cause of low yields.

Q1: My overall conjugation yield is significantly lower than expected. Where should I start my investigation?

Low yields in a two-step conjugation process involving an NHS ester and a maleimide can stem from issues in either or both reaction steps. The first step is the reaction of the NHS ester with a primary amine on your first molecule (e.g., an antibody), and the second step is the reaction of the maleimide with a thiol group on your second molecule (e.g., a cysteine-containing peptide or a small molecule).

A systematic approach is crucial. Begin by dissecting the process to determine which step is failing.

Part A: Troubleshooting the NHS Ester-Amine Reaction

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly pH-dependent and susceptible to competing side reactions.

Q2: How can I be sure my MAL-FMS-NHS reagent is active? The NHS ester moiety is known to be moisture-sensitive.

This is a critical first question. The NHS ester is highly susceptible to hydrolysis, which renders it incapable of reacting with primary amines.

Core Issue: Hydrolysis of the NHS ester is a major competing reaction. The rate of hydrolysis increases significantly with pH.[1][2][3] At pH 7 and 0°C, the half-life can be several hours, but at pH 8.6 and 4°C, it drops to just 10 minutes.[2]

Troubleshooting Steps:

  • Reagent Handling: MAL-FMS-NHS is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store it at -20°C with a desiccant.[4][5]

  • Solvent Choice: If MAL-FMS-NHS is not readily water-soluble, it must first be dissolved in a high-purity, anhydrous water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][6][7]

    • Caution: DMF can degrade over time to form dimethylamine, which has a distinct "fishy" odor.[6][7] This amine impurity will react with your NHS ester, consuming it before it can react with your target molecule. Use fresh, high-quality DMF.

  • Fresh Solutions: Always prepare the MAL-FMS-NHS stock solution immediately before use. Do not store it in solution, especially in aqueous buffers.[6][7]

Q3: I'm using a common laboratory buffer, but my NHS ester reaction is failing. Could the buffer be the problem?

Absolutely. The composition of your reaction buffer is critical for a successful NHS ester conjugation.

Core Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[4][7] These buffer components will directly compete with your target molecule for the NHS ester, leading to drastically reduced or no yield of your desired conjugate.[7]

Troubleshooting Steps:

  • Buffer Selection: Use an amine-free buffer. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium phosphate buffers.[6][8]

  • pH Optimization: The optimal pH for NHS ester reactions is a balance between amine reactivity and NHS ester hydrolysis. This is typically in the range of pH 7.2-8.5 .[1][2][6][9] Below pH 7.0, the reaction is very slow as most primary amines are protonated. Above pH 8.5, the rate of hydrolysis becomes excessively high.[2][3][6]

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances the need for deprotonated primary amines with the competing hydrolysis of the NHS ester.[1][2][6][9]
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster, but 4°C can be used for overnight incubations to minimize hydrolysis.[9]
Reaction Time 1 - 4 hours at RT; Overnight at 4°CReaction progress can be monitored by analytical methods like HPLC.
Molar Excess 10- to 50-fold molar excess of MAL-FMS-NHS over the amine-containing molecule.A higher excess may be needed for dilute protein solutions to drive the reaction.[4]

Part B: Troubleshooting the Maleimide-Thiol Reaction

The maleimide group reacts with a sulfhydryl (thiol) group, typically from a cysteine residue, via a Michael addition reaction to form a stable thioether bond.[10] This reaction is highly specific within a certain pH range.

Q4: My protein/peptide of interest has cysteine residues, but I'm still seeing low conjugation to the maleimide. Why?

The mere presence of cysteine is not enough. The cysteine's sulfhydryl group must be in its free, reduced form (-SH) to be reactive.

Core Issue: Cysteine residues in proteins often form disulfide bonds (-S-S-) with other cysteines, which stabilize the protein's structure. These disulfide bonds are unreactive towards maleimides.[8][11][12]

Troubleshooting Steps:

  • Disulfide Bond Reduction: You must first reduce the disulfide bonds to free the sulfhydryl groups.

    • TCEP (tris(2-carboxyethyl)phosphine): This is a highly effective and recommended reducing agent because it is stable, odorless, and does not need to be removed before the addition of the maleimide linker.[13]

    • DTT (dithiothreitol): While also effective, DTT contains thiol groups itself and must be removed after the reduction step (e.g., using a desalting column) as it will compete with your target molecule for the maleimide.[8][13]

  • Quantify Free Thiols: Before proceeding with the conjugation, it is advisable to confirm the presence of free thiols using a method like the Ellman's Assay (DTNB).[11] This will verify that your reduction step was successful.

Q5: What are the optimal reaction conditions for the maleimide-thiol conjugation?

Similar to the NHS ester reaction, the maleimide-thiol reaction is highly dependent on pH.

Core Issue: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5 .[10][11][14]

  • Below pH 6.5, the reaction rate slows down significantly.[10]

  • Above pH 7.5, the maleimide group can lose its specificity and begin to react with primary amines (e.g., lysine).[10][15] More importantly, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH, rendering it unreactive.[10][11][15]

Troubleshooting Steps:

  • pH Control: Ensure your reaction buffer is within the optimal pH 6.5-7.5 range. Buffers like PBS, HEPES, or MOPS are suitable.[16]

  • Degas Buffers: Thiols can be sensitive to oxidation. It is good practice to degas your buffers before use by applying a vacuum or bubbling with an inert gas like nitrogen or argon.[8]

  • Molar Ratio: A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is a common starting point to ensure efficient conjugation.[11][17] However, this may need to be optimized for your specific system.[12][18]

ParameterRecommended RangeRationale
pH 6.5 - 7.5Maximizes thiol reactivity while maintaining high selectivity over amines and minimizing maleimide hydrolysis.[10][11][14]
Temperature 4°C to 25°C (Room Temp)Room temperature incubations of 1-2 hours are common.[10] Overnight reactions at 4°C are also an option.
Reaction Time 1 - 2 hours at RT; Overnight at 4°CThe reaction is generally rapid.[10]
Molar Excess 10- to 20-fold molar excess of maleimide over thiol.Drives the reaction to completion. The optimal ratio may need empirical determination.[11][17]

Visualizing the Troubleshooting Workflow

To aid in diagnosing the point of failure, the following workflow diagram illustrates the key decision points and potential pitfalls in the MAL-FMS-NHS conjugation process.

TroubleshootingWorkflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Start Start Conjugation CheckReagent Is MAL-FMS-NHS reagent fresh & handled correctly? Start->CheckReagent CheckBuffer1 Is buffer amine-free (e.g., PBS, HEPES)? CheckReagent->CheckBuffer1 Yes Fail1 Low/No Activation CheckReagent->Fail1 No CheckpH1 Is pH between 7.2 and 8.5? CheckBuffer1->CheckpH1 Yes CheckBuffer1->Fail1 No Reaction1 Perform NHS Ester Reaction: Antibody + MAL-FMS-NHS CheckpH1->Reaction1 Yes CheckpH1->Fail1 No Purification1 Purify Antibody-Linker (e.g., Desalting Column) Reaction1->Purification1 Success1 Successful Activation Purification1->Success1 CheckThiol Are thiols on second molecule reduced & available? Success1->CheckThiol CheckBuffer2 Is buffer pH between 6.5 and 7.5? CheckThiol->CheckBuffer2 Yes Fail2 Low/No Conjugation CheckThiol->Fail2 No Reaction2 Perform Maleimide Reaction: Antibody-Linker + Thiol-Molecule CheckBuffer2->Reaction2 Yes CheckBuffer2->Fail2 No Quench Quench excess maleimide (e.g., L-cysteine) Reaction2->Quench FinalProduct Final Conjugate Quench->FinalProduct

Caption: A logical workflow for troubleshooting low MAL-FMS-NHS conjugation yield.

Experimental Protocols

Protocol 1: General Two-Step Antibody-Peptide Conjugation

This protocol outlines a general procedure for conjugating a cysteine-containing peptide to an antibody using MAL-FMS-NHS.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • MAL-FMS-NHS

  • Anhydrous DMSO or DMF

  • Cysteine-containing peptide

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M L-cysteine stock)

  • Desalting columns

Procedure:

Step 1: Antibody Activation with MAL-FMS-NHS

  • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[8][]

  • Immediately before use, prepare a 10 mM stock solution of MAL-FMS-NHS in anhydrous DMSO.[8]

  • Add a 10- to 20-fold molar excess of the MAL-FMS-NHS stock solution to the antibody solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove the excess, unreacted MAL-FMS-NHS using a desalting column equilibrated with a reaction buffer at pH 6.5-7.5 (e.g., PBS, pH 7.2).

Step 2: Peptide Conjugation to Activated Antibody

  • Dissolve the cysteine-containing peptide in a degassed reaction buffer (pH 6.5-7.5).

  • If the peptide contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[8][11]

  • Add the reduced peptide solution to the purified, maleimide-activated antibody solution. A 10- to 20-fold molar excess of peptide over antibody is a good starting point.

  • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching agent like L-cysteine to a final concentration of 10-50 mM.[14] Incubate for 15-30 minutes at room temperature.[14][20]

  • Purification: Purify the final antibody-peptide conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess peptide and quenching reagent.

Advanced Topic: Conjugate Stability

Q6: I've successfully made my conjugate, but I'm concerned about its stability. Can the maleimide-thiol linkage break?

Yes, the thiosuccinimide linkage formed can be unstable under certain conditions and undergo a retro-Michael reaction, which is the reverse of the initial conjugation.[21][22] This can lead to the premature release of your conjugated molecule.

Mitigation Strategy:

  • Hydrolysis of the Thiosuccinimide Ring: A proven strategy to create a more stable conjugate is to intentionally hydrolyze the thiosuccinimide ring after conjugation.[21][22] This ring-opened form is resistant to the retro-Michael reaction.[21][22]

  • Procedure: This can often be achieved by incubating the purified conjugate in a slightly basic buffer (e.g., pH 8.5-9.0) for a controlled period (e.g., a few hours at room temperature or 37°C).[23] The final conjugate should then be stored in a buffer with a neutral or slightly acidic pH (6.5-7.0).[23]

Sources

Technical Support Center: Optimizing Hydrolysis Rates of PEG-FMS Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Introduction: The Logic of Reversible PEGylation

Welcome. If you are accessing this guide, you are likely working with PEG-FMS (9-fluorenylmethoxycarbonyl) conjugates to extend the half-life of peptide or protein therapeutics. Unlike stable PEGylation, which can permanently hinder bioactivity due to steric shielding, PEG-FMS relies on a "prodrug" strategy. The conjugate is inactive in circulation but spontaneously hydrolyzes to release the fully active, native drug.

The Core Challenge: The efficacy of this system hinges entirely on the hydrolysis rate .

  • Too Fast: The drug is cleared before therapeutic accumulation (burst release).

  • Too Slow: The drug remains sterically shielded and inactive (low bioavailability).

This guide creates a self-validating framework to tune, measure, and troubleshoot this rate.

Module 1: Mechanism & Design (The "Why")

To optimize the rate, you must control the beta-elimination mechanism. The FMS linker cleavage is not a random degradation; it is a predictable chemical reaction driven by the acidity of the proton at position 9 of the fluorenyl ring.

The Beta-Elimination Pathway

The release of the drug is triggered by a base (typically physiological bicarbonate or albumin acting as a general base) removing the proton at C-9. This leads to the formation of a reactive fulvene intermediate and the release of the free amine-drug and CO₂.

BetaElimination Conjugate PEG-FMS-Drug (Proton at C-9) Transition Transition State (Carbanion formation) Conjugate->Transition Deprotonation Base Base (B:) (pH / Albumin) Base->Transition Fulvene Dibenzofulvene-PEG (Byproduct) Transition->Fulvene Elimination Drug Native Drug-NH2 (Active) Transition->Drug Release + CO2

Figure 1: Mechanism of base-catalyzed beta-elimination of PEG-FMS conjugates.

Tuning the Rate (SAR)

You can chemically "dial in" the half-life (


) by modifying the FMS ring. The rate is governed by the Hammett equation  principles:
  • Electron-Withdrawing Groups (EWG): Increase the acidity of H-9

    
    Faster Hydrolysis .
    
    • Example: Sulfonic acid (–SO₃H) at position 2 (MAL-FMS-OSu).

  • Electron-Donating Groups (EDG): Decrease acidity

    
    Slower Hydrolysis .
    
    • Example: Alkyl groups.

Module 2: Experimental Optimization & Protocols

Protocol A: In Vitro Hydrolysis Assay

Standardize this assay to establish a baseline before in vivo studies.

Reagents:

  • Buffer: PBS (100 mM phosphate, 150 mM NaCl), pH 7.4. Critical: Do not use Tris or amine-based buffers, as they can act as nucleophiles.

  • Temperature: 37°C (Water bath, not air incubator, for thermal stability).

  • Internal Standard: Tryptophan or similar non-reactive standard.

Step-by-Step Workflow:

  • Preparation: Dissolve PEG-FMS conjugate to 1 mg/mL in PBS (pH 7.4).

  • Incubation: Place in a sealed HPLC vial at 37°C.

  • Sampling: Inject 10–50 µL onto RP-HPLC at defined intervals (0, 1, 2, 4, 8, 24, 48 hours).

  • Analysis: Monitor the decrease of the Conjugate peak and the appearance of the Native Drug peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Simulating In Vivo Conditions (Albumin Effect)

Albumin can catalyze hydrolysis or act as a depot. You must validate the rate in the presence of serum.

  • Matrix: 0.6% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) in PBS.

  • Antibacterial: Add 0.05% Sodium Azide (

    
    ) to prevent bacterial growth during long incubations (>24h).
    
  • Analysis: Use SEC-HPLC (Size Exclusion) if the drug overlaps with albumin in RP-HPLC, or use LC-MS/MS for specificity.

Module 3: Troubleshooting Guide

Interactive Decision Tree: Hydrolysis Rate Issues

Troubleshooting Start Issue: Hydrolysis Rate Off-Target Fast Rate Too FAST (Burst Release) Start->Fast Slow Rate Too SLOW (Low Bioavailability) Start->Slow CheckpH Check Buffer pH Is it > 7.4? Fast->CheckpH CheckpH_Low Check pH Is it < 7.2? Slow->CheckpH_Low CheckTemp Check Temperature Is it > 37°C? CheckpH->CheckTemp No Sol_Buffer Use PBS pH 7.2-7.4 Avoid Tris/Glycine CheckpH->Sol_Buffer Yes CheckChem Check Linker Chemistry Are EWGs present? CheckTemp->CheckChem No Sol_Cool Verify Incubator Calibration CheckTemp->Sol_Cool Yes Sol_Structure Switch FMS variant (Remove -SO3H) CheckChem->Sol_Structure Yes CheckAgg Check Aggregation Is PEG shielding H-9? Sol_Base Add catalytic BSA or increase pH slightly CheckAgg->Sol_Base Yes CheckpH_Low->CheckAgg No CheckpH_Low->Sol_Buffer Yes

Figure 2: Troubleshooting decision tree for deviating hydrolysis rates.

Common Scenarios & Solutions
SymptomProbable CauseCorrective Action
Burst Release (<1h) pH Drift: Buffer pH is too high (>7.5).Switch to a high-capacity buffer (100mM Phosphate). Verify pH at 37°C (Tris pH drops with temp, Phosphate is stable).
No Release Detected Steric Hindrance: The drug is folded over the FMS linker.Use a longer spacer between the drug and FMS, or switch to a branched PEG to alter conformation.
Inconsistent Rates Nucleophilic Attack: Presence of amines in buffer.CRITICAL: Ensure buffer is free of primary amines (Tris, Glycine) which can prematurely cleave the ester or react with the maleimide.
LC-MS Signal Loss Ion Suppression: PEG chains suppressing ionization.Use a cleavable surfactant or optimize the gradient to elute PEG later. Monitor the released drug mass, not the conjugate.

Frequently Asked Questions (FAQs)

Q1: How does albumin affect the hydrolysis rate in vivo? A: Albumin often acts as a "buffer" and a catalyst. For many PEG-FMS conjugates, the


 in plasma is 2-3x faster than in PBS due to the general base catalysis provided by albumin residues (e.g., His/Lys) [1]. Always perform a "serum incubation" test early in development.

Q2: Can I store PEG-FMS conjugates in solution? A: No. The hydrolysis is spontaneous in aqueous conditions. Store as a lyophilized powder at -20°C or -80°C. If solution storage is mandatory, use an acidic buffer (pH 4-5) where the beta-elimination rate is negligible, then buffer exchange to pH 7.4 immediately before use.

Q3: My "released" drug has a higher mass (+ mass of linker remnant). Why? A: This indicates incomplete cleavage or an alternative reaction pathway. The FMS cleavage should leave the native amine intact. If a remnant exists, check if the "FMS" reagent reacted with a different nucleophile (e.g., a tyrosine or histidine) instead of the intended lysine/N-terminus, creating a stable bond that does not beta-eliminate.

Q4: What is the typical half-life range I can achieve? A: With standard FMS linkers (like MAL-FMS-OSu), half-lives typically range from 10 to 40 hours at pH 7.4, 37°C [2]. This can be extended to ~65 hours for specific protein conjugates like IFN


2 by modulating the local environment [1].

References

  • Peleg-Shulman, T., et al. (2004).[1] Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period.[1] Journal of Medicinal Chemistry.[1]

  • Shechter, Y., et al. (2001). Prolonging the half-life of human growth hormone (hGH) in circulation by reversible chemical modification. Proceedings of the National Academy of Sciences.

  • Tsubery, H., et al. (2004).[1][2] Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification.[1][2] Journal of Biological Chemistry.

  • BenchChem Technical Support. (2025). Preventing hydrolysis of the maleimide group on Mal-PEG5-acid.[3]

Sources

Technical Support Center: Minimizing Aggregation in MAL-FMS-NHS Modification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of minimizing aggregation during MAL-FMS-NHS (Maleimide-FMS-N-hydroxysuccinimide) modification. This guide is designed for researchers working with reversible PEGylation or similar prodrug strategies where the hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc/FMS) moiety is used as a cleavable linker.

Executive Summary: The "Hydrophobicity Trap"

The primary cause of aggregation during MAL-FMS-NHS modification is the hydrophobic nature of the fluorenyl core within the FMS linker. While the sulfonate group (in sulfo-FMS) provides some solubility, the reagent remains amphiphilic.

The Critical Error: In standard crosslinking protocols, the linker is often added to the protein first (via the NHS ester). This creates a Protein-FMS-MAL intermediate. If the protein surface is decorated with multiple hydrophobic FMS-MAL groups before the solubilizing PEG is attached, the protein will structurally destabilize and precipitate—a phenomenon known as "hydrophobic shock."

The Solution: This guide prioritizes a "Solubility-First" (Reverse Conjugation) strategy, where the linker is reacted with the hydrophilic polymer (PEG-SH) before interacting with the protein, ensuring the protein never passes through a hydrophobic intermediate state.

Part 1: Optimized Experimental Protocol (The "Solubility-First" Method)

This protocol minimizes aggregation by generating a soluble PEG-FMS-NHS reagent in situ before protein contact.

Phase 1: Linker Activation (Solubilization)

Objective: React PEG-SH with MAL-FMS-NHS to mask the hydrophobic maleimide and create a soluble NHS-active reagent.

  • Reagent Preparation:

    • Dissolve MAL-FMS-NHS in anhydrous DMSO or DMF to 10–20 mM.

    • Note: Prepare immediately before use.[1][2][3] NHS esters hydrolyze rapidly in moisture.[1]

  • PEG-SH Reaction:

    • Dissolve PEG-SH (e.g., 20kDa–40kDa) in 10 mM Sodium Phosphate, 5 mM EDTA, pH 6.0 .

    • Why pH 6.0? At this pH, the Maleimide-Thiol reaction is fast and specific, but NHS hydrolysis is minimized , preserving the ester for the next step.

  • Conjugation:

    • Add the MAL-FMS-NHS (in DMSO) to the PEG-SH solution.

    • Molar Ratio: Use a slight excess of MAL-FMS-NHS (1.1 : 1 vs PEG-SH) to ensure all PEG thiols are capped.

    • Incubation: 30–60 minutes at Room Temperature (RT).

    • Result: You now have a solution of PEG-FMS-NHS (soluble) + small excess of hydrolyzed linker.

Phase 2: Protein Modification

Objective: Conjugate the soluble PEG-FMS-NHS complex to the protein's lysine residues.

  • pH Adjustment:

    • Adjust the reaction mixture pH to 7.2–7.5 using a concentrated buffer (e.g., 1 M HEPES pH 7.5).

    • Critical: Do not exceed pH 8.0. The FMS linker cleavage is base-catalyzed; high pH will prematurely release the PEG.

  • Protein Addition:

    • Add the target protein (in PBS or HEPES, pH 7.2–7.5) to the reaction mixture.

    • Stoichiometry: Optimize the PEG-FMS-NHS : Protein ratio (typically 5:1 to 20:1) based on desired substitution degree.

  • Incubation:

    • Incubate for 1–2 hours at 4°C or RT.

  • Quenching:

    • Stop the reaction by adding Glycine or Tris-HCl (pH 7.5) to a final concentration of 20–50 mM.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: Aggregation & Precipitation

Q1: My protein precipitates immediately upon adding the MAL-FMS-NHS reagent. Why?

  • Diagnosis: You likely followed the "Standard Path" (Protein + Linker first). The hydrophobic FMS groups covered the protein surface, causing it to crash out of solution before the PEG could solubilize it.

  • Fix: Switch to the "Solubility-First" Protocol (described above). If you must use the Standard Path, ensure the final DMSO concentration is <5% and add the reagent in multiple small aliquots rather than a single bolus.

Q2: I see slow aggregation (cloudiness) developing over 24 hours.

  • Diagnosis: This may be due to over-modification or linker hydrolysis .

    • Over-modification: Too many PEG chains can cause steric crowding or "salting out" effects depending on the PEG size.

    • FMS Hydrolysis: If the buffer pH is >7.5, the FMS linker begins to hydrolyze, releasing the native protein (which might be less soluble than the conjugate) or generating free hydrophobic fluorenyl byproducts.

  • Fix: Lower the molar excess of reagent and store the conjugate at pH 5.5–6.0 to prevent premature FMS cleavage.

Scenario B: Low Conjugation Efficiency

Q3: I switched to the "Solubility-First" method, but now my protein isn't conjugating (Low Yield).

  • Diagnosis: The NHS ester likely hydrolyzed during the first step (PEG + Linker reaction).

  • Fix:

    • Ensure Phase 1 (PEG + Linker) is performed strictly at pH 6.0 . NHS half-life at pH 6.0 is hours; at pH 8.0, it is minutes.

    • Use anhydrous DMSO/DMF.[1][2][3]

    • Work quickly. The time between dissolving the linker and adding the protein should be minimized.

Q4: The reaction works, but the conjugate falls apart during purification.

  • Diagnosis: The FMS bond is labile. Purification at high pH (e.g., Anion Exchange at pH 8.5) will cleave the linker.

  • Fix: Perform all purification steps (SEC, IEX) at pH 6.0–6.5 and 4°C. The FMS bond is stable at slightly acidic pH.

Part 3: Visualizing the Aggregation Pathways

The following diagram illustrates the mechanistic difference between the "Standard" (High Risk) and "Optimized" (Low Risk) pathways.

G cluster_0 Standard Path (High Aggregation Risk) cluster_1 Optimized 'Solubility-First' Path Reagent MAL-FMS-NHS (Hydrophobic Core) Inter1 Protein-FMS-MAL (Hydrophobic Surface) Reagent->Inter1 Step 1: NHS Reaction Inter2 PEG-FMS-NHS (Soluble Reagent) Reagent->Inter2 Step 1: Mal-Thiol Rxn (pH 6.0) Protein Native Protein (Hydrophilic) Protein->Inter1 Final2 PEG-FMS-Protein (Stable Conjugate) Protein->Final2 PEG PEG-SH (Solubilizer) PEG->Inter2 Agg AGGREGATION (Precipitate) Inter1->Agg Hydrophobic Shock Final1 PEG-FMS-Protein Inter1->Final1 Step 2: PEGylation (Too Late) Inter2->Final2 Step 2: NHS Rxn (pH 7.2)

Caption: Comparison of conjugation pathways. The Standard Path creates a hydrophobic intermediate prone to aggregation. The Optimized Path utilizes the PEG chain to solubilize the linker before protein contact.

Part 4: Solvent & Buffer Compatibility Matrix
ParameterRecommendedAvoid / CautionReason
Linker Solvent Anhydrous DMSO, DMFEthanol, Methanol, WaterNHS esters hydrolyze in water/protic solvents.
Reaction pH (Step 1) pH 6.0 (Phosphate/MES)pH > 7.0High pH accelerates NHS hydrolysis before protein addition.
Reaction pH (Step 2) pH 7.2 – 7.5 (HEPES/PBS)pH > 8.0High pH triggers premature cleavage of the FMS linker.
Additives 5-10 mM EDTAPrimary Amines (Tris, Glycine)Amines compete with the NHS ester. EDTA prevents thiol oxidation.
Storage pH pH 5.5 – 6.0pH > 7.5FMS linker is designed to degrade at basic pH (Reversible PEGylation).
References
  • Shechter, Y., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification." Journal of Biological Chemistry, 279, 2130-2138.

  • Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period." Journal of Medicinal Chemistry, 47(19), 4897-4904.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS/Maleimide chemistry mechanics).
  • Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476.

Sources

Technical Support Center: Optimizing MAL-FMS-NHS Solubility & Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the specific solubility and stability challenges associated with MAL-FMS-NHS (Maleimide-FMS-N-hydroxysuccinimide ester). This reagent is a specialized heterobifunctional crosslinker used primarily for reversible PEGylation or albumin binding, leveraging the 9-fluorenylmethoxycarbonyl (FMS) moiety to facilitate the slow, controlled release of native drugs under physiological conditions.

Executive Summary: The Solubility-Stability Paradox

MAL-FMS-NHS presents a unique challenge: it contains a hydrophobic fluorenyl core (FMS) modified with a sulfonated group to confer water solubility. While technically "water-soluble" compared to non-sulfonated Fmoc derivatives, it often exhibits kinetic insolubility or precipitation in high-salt buffers.

Furthermore, you are managing three competing chemical clocks:

  • NHS Ester Hydrolysis: Rapid deactivation in water (Minutes/Hours).

  • Maleimide Ring Opening: Slow degradation at high pH (>8.0).

  • FMS Linker Cleavage: The "reversible" feature is base-labile; high pH triggers premature drug release.

The Golden Rule: Never attempt to dissolve MAL-FMS-NHS directly in aqueous buffer for stock preparation. Always use a water-miscible organic co-solvent (DMSO or DMF) to ensure complete dissolution before introducing it to the reaction mixture.

Troubleshooting Guide (Q&A)

Q1: The datasheet says "water-soluble," but my reagent precipitates when added to PBS. Why?

A: "Water-soluble" is a relative term. The FMS core is a bulky, aromatic, hydrophobic scaffold. While the sulfonate group aids solubility, it is often insufficient to overcome the lattice energy of the solid powder instantly in high-ionic-strength buffers like PBS.

  • The Fix: Dissolve the reagent in anhydrous DMSO or DMF at a high concentration (e.g., 10–50 mM) first. Inject this organic stock rapidly into your stirring aqueous buffer.

  • Limit: Keep the final organic solvent concentration <10% (v/v) to avoid protein denaturation, though most immunoglobulins tolerate up to 10% DMSO.

Q2: My conjugation yield is low (<10%). Is the reagent bad?

A: If the reagent was stored properly (-20°C, under argon/nitrogen), the issue is likely NHS hydrolysis .

  • Diagnosis: The NHS ester half-life is ~1 hour at pH 8.0 but only ~10 minutes at pH 8.[1]6. If you dissolved the reagent in buffer and "waited" for the protein, the NHS group is likely dead.

  • The Fix: Prepare the MAL-FMS-NHS solution immediately before use.[1][2] Do not store aqueous stocks. Ensure your DMSO/DMF is anhydrous (water content <50 ppm).

Q3: Can I heat the solution to improve solubility?

A: Absolutely not.

  • Reason: Heat accelerates NHS hydrolysis exponentially. It also risks triggering the cleavage of the FMS linker itself or opening the maleimide ring (forming unreactive maleamic acid).

  • Alternative: Use sonication (brief bursts) on the organic stock only if necessary, but never heat the aqueous mixture.

Q4: What is the optimal pH?

A: You must thread a needle between reactivity and stability.

  • Recommended pH: 6.5 – 7.5 .[1]

  • Why:

    • pH < 6.0: NHS reaction with amines is too slow (amines are protonated).

    • pH > 8.0: NHS hydrolyzes too fast; FMS linker may begin to cleave; Maleimide may ring-open.

    • Compromise: pH 7.2 (standard PBS) is generally safe for the initial conjugation.

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Reagent: MAL-FMS-NHS (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[3] Note: DMF is prone to amine contamination; high-quality DMSO is preferred.

  • Reaction Buffer: PBS (pH 7.2) or HEPES (pH 7.0–7.5). Avoid Tris or Glycine (primary amines compete).

  • Desalting Columns: Zeba™ Spin or PD-10 for purification.

Step-by-Step Workflow
Phase 1: Preparation (The "Dry" Phase)
  • Equilibration: Allow the vial of MAL-FMS-NHS to warm to room temperature before opening (approx. 30 mins). This prevents condensation from forming on the cold powder, which kills the NHS ester.

  • Weighing: Rapidly weigh the required amount. Flush the stock vial with nitrogen/argon before resealing.

  • Solubilization: Dissolve MAL-FMS-NHS in anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Visual Check: The solution should be clear. If cloudy, vortex or sonicate briefly (5 sec).

Phase 2: Conjugation (The "Wet" Phase)
  • Protein Prep: Ensure your target protein/drug is in an amine-free buffer (PBS, pH 7.2) at a concentration of 1–10 mg/mL.[4]

  • Addition: While gently vortexing or stirring the protein solution, add the MAL-FMS-NHS/DMSO stock dropwise .

    • Stoichiometry: Typically 5–20 fold molar excess over the protein.[3]

    • Solvent Limit: Ensure final DMSO volume is <10%.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (20–25°C) or 2 hours at 4°C.

    • Note: Do not incubate overnight for the NHS step; hydrolysis will dominate.

Phase 3: Quenching & Purification[3]
  • Quenching: Add 1M Tris (pH 8.0) or Glycine to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Immediately desalt (size exclusion chromatography) to remove excess crosslinker and organic solvent. Exchange into the buffer required for the subsequent Maleimide reaction (typically pH 6.5–7.0 to protect the maleimide).

Data & Reference Tables

Table 1: Solvent & Buffer Compatibility
ParameterRecommendationCritical Notes
Primary Solvent Anhydrous DMSO Best balance of solubility and biocompatibility.
Alternative Solvent Anhydrous DMFUse only fresh, high-grade DMF (degrades to amines).
Aqueous Buffer PBS, HEPES, MESNO Tris, Glycine, or Imidazole during conjugation.
Optimal pH 6.5 – 7.5 >8.0 risks FMS cleavage and NHS hydrolysis.
Max Organic % 10% (v/v)>10% may precipitate protein; <5% is ideal.
Table 2: Stability Half-Lives (Estimates at 25°C)
ComponentpH 7.0pH 8.0pH 8.6
NHS Ester 4–5 hours~1 hour~10 mins
Maleimide >24 hours~4 hoursUnstable
FMS Linker StableStable (Short term)Slow Hydrolysis (Release)

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision points and chemical logic for handling MAL-FMS-NHS.

MAL_FMS_NHS_Workflow Start Start: Solid MAL-FMS-NHS (-20°C Storage) Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Step 2: Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Equilibrate->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Sonicate Brief Sonication (No Heat!) CheckSol->Sonicate No (Cloudy) Mix Step 4: Dropwise Addition (Final DMSO < 10%) CheckSol->Mix Yes (Clear) Sonicate->CheckSol ProteinPrep Step 3: Prepare Protein (pH 7.2, Amine-Free Buffer) ProteinPrep->Mix Incubate Step 5: React 30-60 min (NHS Reaction) Mix->Incubate Quench Step 6: Quench (Tris/Glycine) & Desalt Incubate->Quench NextStep Ready for Thiol Conjugation (Maleimide Active) Quench->NextStep

Caption: Optimized dissolution and conjugation workflow ensuring NHS ester stability and preventing precipitation.

References

  • Shechter, Y., et al. (2001). "Reversible PEGylation of peptide drugs." Bioconjugate Chemistry.

  • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry & Hydrolysis Rates." Technical Handbook.

  • BroadPharm. "MAL-PEG-NHS Ester Protocol and Solubility." Product Protocols.

  • Vector Laboratories. "Handling Hydrophobic NHS Esters." Technical Guide.

  • BenchChem. "Technical Support: Hydrophobic NHS Esters in Aqueous Buffers." Support Center.

Sources

System Overview: The Mechanism of FMS Linker Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FMS Linker Conjugation & Cleavage Technical Support Center . This guide is designed for researchers and drug development professionals engineering reversibly PEGylated prodrugs or peptide conjugates using 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) linker chemistry.

Below, you will find a comprehensive breakdown of the mechanistic principles governing FMS cleavage, quantitative data for predictive modeling, troubleshooting FAQs, and a self-validating experimental protocol for in vitro release assays.

Unlike enzymatically cleaved linkers (e.g., Val-Cit), the FMS linker is strictly governed by a base-catalyzed


-elimination mechanism. The rate of payload release is entirely dependent on the pH of the surrounding aqueous environment. Hydroxide ions (OH⁻) abstract the acidic proton at the 9-position of the fluorene ring, initiating a cascade that releases the active peptide, carbon dioxide, and a PEGylated sulfo-fulvene byproduct.

G A PEG-FMS-Peptide Conjugate (Inactive Prodrug) C Physiological/Basic pH (7.4 - 8.5) OH⁻ abstracts C9 proton A->C pH Trigger B Storage Buffer (pH 4.0 - 5.0) Protonation stabilizes C9 B->A Prevents Cleavage (t½ > 100h) D β-Elimination Reaction (Rate-determining step) C->D Base Catalysis E Free Peptide + PEG-fulvene (Active Therapeutic) D->E Spontaneous Release

Mechanism of pH-dependent β-elimination for FMS linker cleavage and peptide payload release.

Quantitative Data: Predictive Cleavage Kinetics

To accurately tune your drug delivery system, you must understand how environmental pH dictates the half-life (


) of the FMS linker. The table below summarizes benchmark cleavage rates for FMS-peptide conjugates (e.g., PYY3-36 and hGH) across different pH environments.
Environmental ConditionpH LevelTemperatureApproximate Half-Life (

)
Application / Relevance
Acidic Buffer 4.0 - 5.04°C - 25°C> 100 hoursFormulation, purification, and long-term storage.
Physiological Buffer 7.437°C~ 14 - 24 hoursIn vitro baseline cleavage rate (buffer only).
Mouse/Human Serum ~ 7.437°C~ 7.0 hoursActual in vivo cleavage rate (accelerated by serum proteins).
Basic Buffer 8.537°C~ 5.3 hoursIn vitro accelerated assay (mimics in vivo serum kinetics).

Data synthesized from established pharmacokinetic studies on reversibly PEGylated peptides[1].

Troubleshooting & FAQs

Q1: Why do we use the sulfonated FMS linker instead of a standard Fmoc linker for peptide prodrugs? A: Standard Fmoc (9-fluorenylmethoxycarbonyl) is highly hydrophobic. When conjugated to peptides, it often induces aggregation or unpredictable micelle-like formations, which physically shield the C9 proton from solvent (OH⁻) access, skewing cleavage kinetics. The FMS linker incorporates a 2-sulfo group, which dramatically increases the aqueous solubility of the conjugate. This ensures the linker remains completely solvent-exposed, allowing for predictable, uniform


-elimination kinetics in aqueous environments[2].

Q2: My PEG-FMS-peptide conjugate is cleaving prematurely during purification. How do I stop this? A: Premature cleavage is almost always a pH control issue. Because the


-elimination is base-catalyzed, any exposure to neutral or basic conditions during downstream processing will initiate payload release. Ensure that all purification buffers (e.g., HPLC mobile phases, dialysis buffers) are strictly maintained at a pH between 4.0 and 5.0. Using 0.1 M Sodium Acetate (pH 4.0) or adding 0.1% TFA to your mobile phases will protonate the system, stabilizing the C9 position and virtually halting the elimination reaction.

Q3: My in vitro data in pH 7.4 PBS shows a half-life of 24 hours, but my in vivo functional half-life is much shorter (~7 hours). Why is there a discrepancy? A: This is a well-documented phenomenon. While the theoretical


 in a pure pH 7.4 buffer is often >14-24 hours, serum contains high concentrations of proteins (such as albumin) that interact with the fluorenyl moiety. These proteins can act as general bases or alter the local dielectric environment, lowering the activation energy required for proton abstraction[2]. To accurately predict in vivo clearance using an in vitro model without using actual serum, researchers routinely use a pH 8.5 phosphate buffer . At pH 8.5, the rate of FMS hydrolysis is nearly identical to that observed in normal human/mouse serum[1].

Experimental Methodology: In Vitro pH-Triggered Release Assay

To validate the release kinetics of your specific FMS-conjugate, utilize the following self-validating HPLC protocol. This method relies on an acidic quenching step to instantly freeze the


-elimination equilibrium, ensuring your analytical readout perfectly matches the exact time point of sampling.

Materials Required:

  • Purified PEG-FMS-Peptide conjugate.

  • Incubation Buffer: 0.1 M Phosphate buffer (pH 8.5) containing 2 mM NaN₃ (to prevent microbial growth).

  • Quenching Agent: Glacial acetic acid.

  • Analytical RP-HPLC system with a C18 column.

Step-by-Step Protocol:

  • Sample Initiation: Dissolve the PEG-FMS-Peptide conjugate in the pH 8.5 incubation buffer to a final concentration of 1.0 mg/mL.

  • Incubation: Place the sample in a thermomixer or shaking incubator set to exactly 37°C.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from the master tube.

  • Critical Step - Acid Quenching: Immediately add 10 µL of glacial acetic acid to the 100 µL aliquot and vortex. Causality Note: Dropping the pH below 4.0 instantly neutralizes the OH⁻ ions and reprotonates the system, completely halting the

    
    -elimination reaction. This guarantees that the sample analyzed on the HPLC reflects the exact state of the conjugate at the moment of withdrawal.
    
  • HPLC Analysis: Inject 20 µL of the quenched sample onto the RP-HPLC. Run a linear gradient of Water/Acetonitrile (both containing 0.1% TFA) over 30 minutes. The acidic mobile phase will maintain the stability of the unreacted conjugate during the run.

  • Quantification: Integrate the Area Under the Curve (AUC) for both the intact PEG-FMS-Peptide peak and the newly formed free peptide peak.

  • Kinetic Calculation: Plot the natural log of the remaining intact conjugate percentage versus time. The slope of this line represents the rate constant (

    
    ). Calculate the half-life using the first-order decay formula: 
    
    
    
    [3].

References

  • Reversible PEGylation of peptide YY3-36 prolongs its inhibition of food intake in mice. CORE. Available at: [Link]

  • Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. National Institutes of Health (NIH). Available at:[Link]

  • Time course of reactivation of PEG 40000 -FMS-hGH upon incubation at pH 8.5, 37 °C. ResearchGate. Available at: [Link]

Sources

resolving cross-reactivity issues in FMS conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Cross-Reactivity in FMS (CSF-1R) Antibody-Drug Conjugates (ADCs)

Core Directive & Diagnostic Triage

Welcome to the FMS Conjugation Support Center. If you are observing off-target toxicity or non-specific binding in your anti-FMS (CSF-1R) conjugates, you are likely facing one of two distinct failure modes: Biological Homology (Paratope-driven) or Physicochemical Stickiness (Payload-driven).

Before modifying your protocol, you must diagnose the root cause. Use the decision matrix below.

Diagnostic Workflow: The "Sticky vs. Specific" Test

FMS_Diagnosis Start ISSUE: Off-Target Signal / Toxicity Step1 Test 1: Run Flow Cytometry on CSF-1R NEGATIVE cells (e.g., HEK293 parental) Start->Step1 Result1 Does the ADC bind? Step1->Result1 Yes1 YES: Binding Observed Result1->Yes1 High Signal No1 NO: No Binding Result1->No1 Clean Step2 Test 2: Run Naked Antibody (Unconjugated) on same Neg Cells Yes1->Step2 Concl3 DIAGNOSIS: Receptor-Mediated Off-Target (Check Fc Receptors or Antigen Sink) No1->Concl3 Result2 Does Naked Ab bind? Yes2 YES Result2->Yes2 Paratope Issue No2 NO Result2->No2 Conjugation Issue Concl1 DIAGNOSIS: Biological Cross-Reactivity (Paratope binds Homologs like KIT/PDGFR) Yes2->Concl1 Concl2 DIAGNOSIS: Physicochemical Cross-Reactivity (Hydrophobicity-induced sticking) No2->Concl2

Figure 1: Diagnostic logic to distinguish between intrinsic antibody promiscuity (Biological) and conjugation-induced artifacts (Physicochemical).

Troubleshooting Guide: Biological Cross-Reactivity

The Issue: Your antibody binds to FMS (CSF-1R) but also cross-reacts with KIT (CD117), FLT3, or PDGFR. The Cause: FMS belongs to the Type III Receptor Tyrosine Kinase (RTK) family. These receptors share significant structural homology, particularly in the split kinase domain and the Ig-like extracellular domains.

Scientific Context

The extracellular domain of FMS consists of 5 Ig-like loops. While the ligand-binding domains differ, structural conservation with KIT and PDGFR


 can lead to "paratope drift," where high-affinity binders inadvertently latch onto homologous pockets on these other receptors [1].
FAQ: Biological Specificity

Q: I selected my clone using FMS-overexpressing CHO cells. Why is it failing specificity now? A: Overexpression models create high antigen density that masks low-affinity off-target binding. You likely selected a clone with "sticky" CDRs.

  • Fix: Re-screen using a Counter-Selection Strategy . You must screen against KIT and PDGFR

    
     cell lines, not just for FMS.
    

Q: Can I fix biological cross-reactivity by changing the linker? A: No. If the naked antibody binds KIT, no amount of linker engineering will fix it. You must re-engineer the variable region or select a different clone.

Protocol: Competitive Counter-Screening (SPR)

Use this to validate specificity against Type III RTK homologs.

Materials:

  • Biacore or Octet system.

  • Recombinant Human FMS, KIT, PDGFR

    
    , PDGFR
    
    
    
    (His-tagged).
  • Candidate Antibody.[1][2][3][4][5][]

Workflow:

  • Immobilization: Capture the Candidate Antibody on a Protein A/G sensor chip (Target RU: ~1000).

  • Analyte Injection (Single Cycle): Inject Recombinant FMS (Positive Control) to verify

    
    .
    
  • Counter-Screen Injection: Inject Recombinant KIT and PDGFR at 100x the

    
     concentration  of FMS.
    
    • Why? If FMS

      
       is 1 nM, inject homologs at 100 nM. This forces low-affinity interactions to appear.[3]
      
  • Data Analysis:

    • Pass: Homolog binding response < 5% of FMS response.

    • Fail: Homolog binding response > 10% (Indicates potential in vivo toxicity).

Troubleshooting Guide: Physicochemical Cross-Reactivity

The Issue: The naked antibody is specific, but the ADC binds non-specifically to negative control cells or extracellular matrix (ECM). The Cause: Conjugation-Induced Hydrophobicity . Many payloads (e.g., PBD dimers, MMAE) are highly hydrophobic. When conjugated randomly (stochastic lysine/cysteine), they form "hydrophobic patches" on the antibody surface, causing it to aggregate or stick to cell membranes via non-receptor mediated mechanisms [2].

Scientific Context

Stochastic conjugation yields a Poisson distribution of Drug-Antibody Ratios (DAR). A mean DAR of 4 contains species of DAR 0, 2, 4, 6, and 8.[7] The High-DAR species (DAR 6-8) are disproportionately responsible for non-specific binding and rapid hepatic clearance [3].

FAQ: Conjugation Chemistry

Q: My aggregation is high (15%) after conjugation. Is this causing the cross-reactivity? A: Yes. Aggregates are avid binders of scavenger receptors on macrophages and endothelial cells.

  • Fix: Polish the ADC using Hydrophobic Interaction Chromatography (HIC) to remove aggregates and high-DAR species.

Q: Should I switch to site-specific conjugation? A: Highly recommended. Site-specific methods (e.g., THIOMAB, enzymatic remodeling, or AJICAP) yield a tight DAR distribution (usually DAR 2 or 4), eliminating the "sticky" high-DAR tails that cause background noise [4].

Protocol: HIC Purification for DAR Refinement

Use this to remove hydrophobic high-DAR species that cause non-specific binding.

Materials:

  • Column: Butyl Sepharose or Phenyl Sepharose (High Performance).

  • Buffer A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 (High Salt).

  • Buffer B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Low Salt/Organic).

Workflow:

  • Equilibration: Equilibrate column with 100% Buffer A.

  • Load: Load crude ADC mixture (ensure sample is adjusted to high salt concentration to bind).

  • Elution Gradient: Run a linear gradient from 0% to 100% Buffer B over 20 Column Volumes (CV).

    • Mechanism:[4][8] Unconjugated Ab elutes first (least hydrophobic). DAR 2 elutes next. DAR 8 elutes last (most hydrophobic).

  • Fractionation: Collect fractions.

  • Analysis: Analyze fractions via Analytical HIC or RP-HPLC. Pool only fractions corresponding to DAR 2-4 . Discard the "tail" (DAR 6+).

Table 1: Impact of Conjugation Method on Specificity

FeatureStochastic Cysteine/LysineSite-Specific (Engineered Cys/Enzymatic)
DAR Distribution Heterogeneous (0-8)Homogeneous (Defined, e.g., 2.0)
Hydrophobicity High (due to DAR 6/8 species)Controlled/Low
Non-Specific Binding High (Stickiness)Low
PK Profile Faster Clearance (Liver sink)Stable Circulation
Recommended For Early ScreeningLead Optimization/Clinical

Pathway Visualization: Type III RTK Homology

Understanding the structural relationship is critical for designing counter-screens.

TypeIII_RTK_Homology Family Type III RTK Family (Split Kinase Domain) FMS FMS (CSF-1R) Target Family->FMS KIT c-KIT (CD117) Major Safety Risk Family->KIT PDGFR PDGFR-α/β Connective Tissue Risk Family->PDGFR FLT3 FLT3 Hematopoietic Risk Family->FLT3 FMS->KIT High Kinase Homology (Requires Counter-Screen) FMS->PDGFR Structural Similarity Ligand1 Ligand: M-CSF / IL-34 Ligand1->FMS Ligand2 Ligand: SCF Ligand2->KIT

Figure 2: The Type III RTK Family tree. Note the high kinase homology between FMS and KIT, necessitating rigorous counter-screening.

References

  • Besmer, P., et al. (1986). "Primary structure of c-kit: relationship with the CSF-1/PDGF receptor kinase family."[9] EMBO Journal.[9]

  • Lyon, R., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology.

  • Agilent Technologies. (2024). "Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods." Agilent Application Notes.

  • BOC Sciences. (2023). "Site-Specific Antibody Conjugation: Strategies and Advantages." BOC Sciences Technical Guide.

  • Guide to Pharmacology. (2024). "Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family."[8][10] IUPHAR/BPS Guide to Pharmacology.

Sources

Validation & Comparative

Comparative Guide: Measuring In Vitro Release Rates of FMS-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Measuring In Vitro Release Rates of FMS-Conjugated Proteins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of half-life extension technologies, FMS (9-fluorenylmethoxycarbonyl) derivatives represent a paradigm shift from "stable" conjugation to "reversible" prodrug strategies. Unlike standard PEGylation, which permanently attaches polymers to proteins—often sacrificing bioactivity for longevity—FMS technology utilizes a "traceless" linker system. This system spontaneously hydrolyzes under physiological conditions to release the fully active, native protein.

This guide provides a rigorous technical comparison of FMS release kinetics versus alternative methodologies and details a self-validating protocol for measuring in vitro release rates, designed for the Senior Application Scientist.

The FMS Technology: Mechanism of Action

The core differentiator of FMS conjugates (e.g., PEG-FMS-Protein) is the base-catalyzed beta-elimination mechanism. The linker is not cleaved by enzymes (which vary between patients) but by the physiological pH and temperature itself, acting as a chemical timer.

Mechanism Diagram

The following diagram illustrates the specific hydrolysis pathway of the FMS linker (typically 2-sulfo-9-fluorenylmethoxycarbonyl) at pH 7.4.

FMS_Mechanism Conjugate PEG-FMS-Protein (Inactive Prodrug) Transition Carbanion Intermediate (Rate Limiting Step) Conjugate->Transition pH 7.4, 37°C (Proton abstraction at C9) Cleavage Beta-Elimination (Release of Fulvene-PEG) Transition->Cleavage Slow Carbamate Unstable Carbamate (-NH-COOH) Cleavage->Carbamate Releases PEG-Fulvene Byproduct Aza-fulvene Derivative (Inert/Scavenged) Cleavage->Byproduct Native Native Protein (Fully Active) Carbamate->Native Rapid Decarboxylation (-CO2)

Caption: Kinetic pathway of FMS linker hydrolysis via base-catalyzed beta-elimination, releasing native protein.

Comparative Landscape: FMS vs. Alternatives

When selecting a conjugation strategy, understanding the release profile is critical. FMS offers a distinct "bell-shaped" pharmacodynamic profile compared to the "flat" profile of stable conjugates.

FeatureFMS (Reversible PEGylation) Stable PEGylation (Standard) Enzymatic Linkers (e.g., Val-Cit)
Release Mechanism Chemical Hydrolysis (pH/Temp dependent). First-order kinetics.None. Permanent covalent bond.Enzymatic Cleavage (e.g., Cathepsin B).[]
Bioactivity Regained (100%). Native protein is released.Reduced. Steric hindrance often lowers potency by 50-90%.Variable. Depends on efficient cleavage and steric access.
In Vitro Assay Driver Buffer pH & Temperature. Highly reproducible.Stability Assay. (Checking for lack of degradation).Enzyme Concentration. Harder to standardize.
Half-Life (

)
Tunable (10–40 hours) via linker chemistry modifications.Determined by renal clearance cut-off.Determined by enzyme expression levels.
Main Liability Premature release in storage (requires pH < 5 formulation).Immunogenicity of the PEG-protein interface.Off-target cleavage or lack of activation.[2]
Experimental Protocol: Measuring In Vitro Release Rates

This protocol describes a self-validating workflow to determine the hydrolysis half-life (


) of FMS conjugates.
Prerequisites
  • Conjugate: Purified FMS-Protein (free of unreacted protein).

  • Buffer: PBS (10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl), pH 7.40 ± 0.02. Critical: pH must be precise; a deviation of 0.1 pH units significantly alters the rate.

  • Quenching Buffer: 100 mM Sodium Acetate, pH 4.0.

  • Antibiotic: 0.05% Sodium Azide (

    
    ) or Pen/Strep (to prevent microbial growth during long incubations).
    
Workflow Diagram

Release_Protocol Prep 1. Preparation Dilute Conjugate to 1 mg/mL in PBS (pH 7.4, 37°C) Incubate 2. Incubation Thermostatic Water Bath 37°C ± 0.1°C Prep->Incubate Sample 3. Sampling Aliquot 50-100 µL at t=0, 2, 4, 8, 24, 48h Incubate->Sample Time Points Quench 4. Quenching Add 1:1 Vol Acetate Buffer pH 4.0 (Stops Hydrolysis) Sample->Quench Immediate Analyze 5. Analysis HPLC-SEC or RP-HPLC Quantify Peak Areas Quench->Analyze Analyze->Incubate Next Time Point

Caption: Step-by-step workflow for determining FMS conjugate hydrolysis kinetics.

Step-by-Step Methodology
  • Preparation of Release Medium:

    • Prepare sterile PBS adjusted strictly to pH 7.40 at 37°C. (Note: pH of Tris/Phosphate buffers shifts with temperature; adjust pH at the incubation temperature).

    • Add 0.05%

      
       and 0.2% BSA (Bovine Serum Albumin). Why BSA? It prevents the low-concentration native protein released from adsorbing to the tube walls, which would artificially lower the recovery rate.
      
  • Incubation:

    • Dilute the FMS-conjugate to a target concentration (e.g., 1–2 mg/mL) in the Release Medium.

    • Prepare a Control Sample : Native protein at the same concentration in the same buffer. This validates that the protein itself is stable at 37°C for 48h and that any loss is due to hydrolysis, not denaturation.

    • Incubate in a water bath or thermomixer at 37°C.

  • Sampling & Quenching (The "Stop" Signal):

    • At defined intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots.

    • IMMEDIATELY quench the reaction.

    • Method A (Acid Quench): Add an equal volume of 100 mM Sodium Acetate (pH 4.0). The drop in pH protonates the fluorenyl ring, effectively freezing the beta-elimination reaction [1].

    • Method B (Flash Freeze): Snap-freeze in liquid nitrogen if HPLC analysis is delayed (store at -80°C).

  • Analytical Quantification (HPLC-SEC):

    • Inject quenched samples onto a Size Exclusion Chromatography (SEC) column.

    • Separation: The PEG-FMS-Protein (high MW) will elute significantly earlier than the released Native Protein (low MW).

    • Detection: UV absorbance at 280 nm.

    • Calculate the % Release:

      
      
      (Correct for extinction coefficient differences if the PEG moiety absorbs significantly, though usually negligible at 280nm).
      
Data Analysis & Interpretation

FMS hydrolysis follows First-Order Kinetics .

  • Plotting: Plot the natural logarithm of the remaining conjugate fraction (

    
    ) vs. time.
    
  • Rate Constant (

    
    ):  The slope of the linear regression line is 
    
    
    
    .
  • Half-Life (

    
    ):  Calculate using:
    
    
    
    

Expected Results:

  • FMS-Conjugates: Typically show a

    
     between 10 to 40 hours  depending on the specific linker substituents (e.g., MAL-FMS vs. standard FMS) [2].
    
  • Stable Controls: Should show < 5% release over 48 hours.

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Non-Linear Kinetics pH DriftUse a stronger buffering capacity (e.g., 50-100 mM Phosphate) and verify pH at 37°C.
Low Recovery of Native Protein Surface AdsorptionEnsure 0.2% BSA or 0.05% Tween-20 is in the buffer.
"Burst" Release at t=0 Free Protein ContaminationImprove initial purification of the conjugate (remove unreacted protein before the assay).
Control Protein Degrading Thermal InstabilityIf the native protein is unstable at 37°C, FMS technology may not be suitable, or the assay must be shortened.
References
  • Tsubery, H., Mironchik, M., Fridkin, M., & Shechter, Y. (2004). Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification.[2] Journal of Biological Chemistry, 279(37), 38118-38124.

  • Shechter, Y., et al. (2005). Reversible PEGylation of peptide YY3–36 prolongs its inhibition of food intake in mice. FEBS Letters, 579(11), 2439-2444.

  • Peleg-Shulman, T., et al. (2004). Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period. Journal of Medicinal Chemistry, 47(5), 4897-4904.

  • Gershonov, E., et al. (2000). New concept for long-acting insulin: spontaneous conversion of an inactive modified insulin to the active hormone in circulation. Diabetes, 49(1), 2191.

Sources

Technical Guide: HPLC Assays for Monitoring FMS Linker Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Reversible 9-fluorenylmethyl-succinimidyl (FMS) Linkers in Prodrug Development

Executive Summary: The "Clock" of Drug Delivery

In the realm of long-acting biologics, the FMS (9-fluorenylmethyl-succinimidyl) derivative linker system—often utilized in reversible PEGylation (e.g., MAL-FMS-OSU)—represents a paradigm shift. Unlike stable linkers used in ADCs, FMS linkers are designed to degrade spontaneously under physiological conditions (


) to release the native, unmodified protein.

This guide addresses the critical analytical challenge: monitoring the rate of this "hydrolysis" (strictly, beta-elimination) . This rate (


) is the defining quality attribute (CQA) of the drug product. While LC-MS offers structural insight, High-Performance Liquid Chromatography (HPLC) remains the gold standard for kinetic quantification due to its precision, robustness, and ability to quantify the distinct UV-absorbing fulvene byproduct.

Mechanism of Action: The Chemical Timer

To assay the FMS linker, one must understand that it does not undergo simple hydrolysis. It undergoes a base-catalyzed beta-elimination .

The Pathway[1]
  • Proton Abstraction: At physiological pH, the acidic proton at the 9-position of the fluorenyl ring is slowly removed.

  • Elimination: The resulting carbanion collapses, cleaving the carbamate bond.

  • Release: The native protein is released (unmodified), and the linker becomes a highly reactive aza-fulvene derivative (which rapidly hydrolyzes or reacts with scavengers).

FMS_Mechanism Conjugate FMS-Protein Conjugate (Prodrug) Intermediate Carbanion Intermediate Conjugate->Intermediate pH 7.4 / 37°C (Rate Limiting) NativeProtein Native Protein (Active Drug) Intermediate->NativeProtein Beta-Elimination Fulvene Dibenzofulvene (Byproduct) Intermediate->Fulvene + CO2 Release

Figure 1: The FMS cleavage pathway. The assay must separate and quantify the blue (Prodrug) and green (Active) species to calculate the rate constant (


).

Methodology Comparison: HPLC vs. Alternatives

Why choose HPLC over Mass Spectrometry or UV-Vis spectroscopy?

FeatureRP-HPLC (UV) LC-MS (Q-TOF/Orbitrap) Direct UV-Vis
Primary Utility Quantification (

)
Structural IdentificationRough Estimation
Specificity High: Separates Prodrug, Free Protein, and Fulvene.Very High: ID of minor degradation products.Low: Cannot distinguish bound vs. free protein easily.
Precision (RSD)


(Ionization variability)

Throughput High (Automated)MediumHigh
Cost/Run LowHighVery Low
Key Limitation Requires distinct retention times.Volatile buffers only (limits pH control).Interference from buffer/excipients.

Verdict: Use LC-MS during early development to verify the structure of the released protein (ensure no adducts remain). Use RP-HPLC for all kinetic studies, stability testing, and QC release assays.

Deep Dive: The RP-HPLC Protocol

This protocol is designed to be a self-validating system . By monitoring both the disappearance of the conjugate and the appearance of the protein, you ensure mass balance.

A. Instrumentation & Reagents[2][3][4][5][6][7][8][9][10]
  • System: HPLC with Binary Pump and DAD (Diode Array Detector).[1]

  • Column:

    • For Peptides (<10 kDa): C18,

      
       pore size (e.g., Phenomenex Jupiter).
      
    • For Proteins (>20 kDa): C4,

      
       pore size (e.g., Waters XBridge Protein BEH).
      
  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

    • Note: TFA is preferred over Formic Acid here because it sharpens protein peaks, and MS-compatibility is not required for this kinetic assay.

B. The Kinetic Assay Workflow

To determine the half-life (


), samples are incubated ex vivo in simulated physiological buffer.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Step1 Incubate FMS-Conjugate PBS, pH 7.4, 37°C Step2 Aliquot at Timepoints (0, 1, 2, 4, 8, 24 hrs) Step1->Step2 Step3 Acid Quench Add 0.1% TFA (Stops reaction) Step2->Step3 Step4 Inject onto RP-Column (Gradient Elution) Step3->Step4 Step5 Dual Wavelength Detection 280nm (Protein) & 301nm (FMS) Step4->Step5

Figure 2: Kinetic assay workflow. The "Acid Quench" (Step 3) is critical; lowering pH < 4.0 freezes the beta-elimination, allowing accurate snapshots of the reaction.

C. Gradient Conditions (Example for 20kDa Protein)
  • Flow Rate: 1.0 mL/min

  • Temperature:

    
     (improves peak shape)
    
  • Gradient:

    • 0-2 min: 5% B (Desalting)

    • 2-20 min: 5%

      
       60% B (Linear gradient)
      
    • 20-22 min: 95% B (Wash)

    • 22-25 min: 5% B (Re-equilibration)

Data Analysis & Interpretation

Peak Identification
  • Native Protein: Elutes earlier (more polar). Absorbance at 280 nm .

  • FMS-Conjugate: Elutes later (more hydrophobic due to fluorenyl group). Absorbance at 280 nm AND ~301 nm .

  • Fulvene-PEG Byproduct: Elutes very late or in wash. High absorbance at 301 nm , low at 280 nm.

Calculating Kinetics

The hydrolysis follows First-Order Kinetics . Plot


 vs. Time (

).
  • Slope:

    
    
    
  • Half-life:

    
    
    
Mass Balance Check (Quality Control)

At any time point


:


If the total area decreases significantly, you have precipitation or non-specific adsorption to the vial/column.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
"Ghost" Peaks Fulvene polymerization.The fulvene byproduct is reactive. Add a scavenger (e.g., Cysteine or DTT) to the quench buffer to trap the fulvene as a stable adduct.
Baseline Drift TFA absorption.Ensure A and B channels are balanced. Add slightly less TFA to B (e.g., 0.08%) than A (0.1%) to compensate for refractive index changes.
Poor Resolution Hydrophobic sticking.Increase column temperature to

(if protein is thermally stable) or switch to a C4 column.
Reaction too fast pH drift.FMS hydrolysis is extremely pH sensitive. Use a strong buffer (100mM Phosphate) rather than weak buffers to maintain pH 7.4 exactly during incubation.

References

  • Shechter, Y., et al. (2001). "Reversible PEGylation of peptide drugs." Bioconjugate Chemistry, 12(3), 374-378.

    • Foundational paper establishing the FMS-MAL-OSU mechanism and hydrolysis kinetics.
  • Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible PEGylation." Journal of Biological Chemistry, 279(37), 38118-38124.

    • Details the pH-dependence of the beta-elimin
  • Gershonov, E., et al. (2000). "New concept for long-acting insulin: Spontaneous conversion of an inactive modified insulin to the active hormone in circulation." Diabetes, 49(suppl_1).

    • Demonstrates the in vivo correl
  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

    • Authoritative text for optimizing Gradient/TFA conditions for protein separ

Sources

Quantifying Free Protein Release from PEG-FMS-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for researchers characterizing the release kinetics of PEG-FMS-drug conjugates . Unlike standard stable PEGylation, the PEG-FMS (2-sulfo-9-fluorenylmethoxycarbonyl) system is designed for reversible PEGylation , where the drug is released spontaneously under physiological conditions.[1]

Accurate quantification of this release is critical for establishing Pharmacokinetic/Pharmacodynamic (PK/PD) correlations. This guide compares the primary analytical methodologies for monitoring this specific hydrolysis reaction.

A Comparative Technical Guide for Analytical Development

Mechanistic Basis & Analytical Challenge

The core of the PEG-FMS technology is the FMS linker (2-sulfo-9-fluorenylmethoxycarbonyl). Unlike stable carbamate or amide linkages, the FMS moiety functions as a "chemical timer." Attached to the amino group of a peptide/protein drug, it undergoes a slow, spontaneous base-catalyzed


-elimination  at physiological pH (7.4) and temperature (37°C).[1][2][3][4][5]

The Analytical Challenge: You are not just measuring a static impurity; you are monitoring a dynamic kinetic process. The assay must distinguish between three distinct species in solution:

  • Intact Conjugate: PEG-FMS-Drug (High MW, Hydrophilic + Hydrophobic elements)

  • Released Drug: Native Peptide/Protein (Low MW, distinct pI/Hydrophobicity)

  • PEG Remnant: PEG-FMS-fulvene derivative (High MW, highly distinct UV spectrum due to fulvene formation).

Hydrolysis Mechanism

The following diagram illustrates the chemical pathway you are quantifying. Note that the rate (


) is strictly pH- and temperature-dependent.

FMS_Hydrolysis Conjugate Intact PEG-FMS-Drug (Prodrug) Intermediate Carbanion Intermediate Conjugate->Intermediate pH 7.4, 37°C (Proton Abstraction) Products Free Native Drug PEG-FMS-Fulvene (Remnant) Intermediate->Products Spontaneous Beta-Elimination caption Figure 1: Mechanism of spontaneous FMS linker hydrolysis releasing native drug and PEG-fulvene remnant.

Comparative Analysis of Quantification Methods

To determine the release half-life (


), you must separate the Free Drug from the Intact Conjugate. Below is an objective comparison of the three standard alternatives.
Summary of Performance
FeatureMethod A: RP-HPLC (Recommended)Method B: Dialysis / Ultrafiltration Method C: SDS-PAGE / Densitometry
Principle Hydrophobicity-based separationSize-based physical separationElectrophoretic mobility (Size/Charge)
Quantification High Accuracy (UV Integration)Low to Moderate (Equilibrium lag)Semi-Quantitative (Densitometry)
Throughput High (Automated injection)Low (Manual sampling)Medium (Gel running time)
Specificity Resolves Drug, Conjugate, & RemnantSeparates only by size (Free Drug passes)Can distinguish species; PEG smearing is an issue
Key Limitation Requires optimized gradient for PEGMembrane adsorption; Volume shiftsPoor linearity; PEG interferes with staining
Verdict Gold Standard for Kinetic StudiesUseful for bulk release confirmationQualitative confirmation only
Detailed Technical Evaluation
Alternative 1: Reversed-Phase HPLC (The Gold Standard)
  • Why it wins: RP-HPLC utilizes the significant hydrophobicity difference between the PEGylated conjugate (elutes early/broad due to PEG) and the native protein (elutes as a sharp, distinct peak).

  • Detection Advantage: The FMS moiety contains a fluorenyl group with high UV absorbance (

    
    ). Upon cleavage, the PEG-fulvene  remnant has a distinct retention time and UV signature compared to the free protein.
    
  • Self-Validation: Mass balance can be calculated by summing the area of the Conjugate + Free Drug + PEG-Remnant at each time point.

Alternative 2: Dialysis [6]
  • Why it fails for Kinetics: Dialysis relies on passive diffusion. The rate of diffusion across the membrane can be slower than the rate of hydrolysis (kinetic lag), artificially inflating the measured

    
    .
    
  • Use Case: Only acceptable for demonstrating that the released drug is small enough to pass through a membrane, not for calculating precise kinetic constants.

Alternative 3: SDS-PAGE
  • Scientific Integrity Issue: PEG chains do not bind SDS in a constant weight ratio like proteins do. This leads to "gel shifting" and "smearing," making densitometry unreliable for precise quantification.

  • Use Case: Visual proof of molecular weight reduction over time.

Validated Experimental Protocol: RP-HPLC Kinetic Assay

This protocol is designed to measure the hydrolysis half-life (


) of a PEG-FMS-Protein conjugate.[3][7]
Reagents & Equipment
  • Buffer: 0.1 M Phosphate Buffer (PBS) or 50 mM HEPES, pH 7.4 (strictly controlled).

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (pH < 3 stops the reaction).

  • Column: C18 or C4 Analytical Column (e.g., Jupiter C4, 300Å for proteins).

  • Standard: Native (unmodified) protein drug for calibration.

Step-by-Step Workflow
  • Preparation (T=0):

    • Dissolve PEG-FMS-Drug in the incubation buffer (pH 7.4) at a concentration of 1–2 mg/mL.

    • Critical: Keep the solution on ice until the start of the experiment to prevent premature hydrolysis.

  • Incubation:

    • Place the sample in a thermomixer at 37°C .

    • Ensure the tube is sealed to prevent evaporation (which would concentrate the sample and skew results).

  • Sampling (Time Course):

    • Extract aliquots (e.g., 50 µL) at defined intervals: 0, 1, 2, 4, 8, 12, 24, and 48 hours.

    • Immediate Quench: Transfer the aliquot immediately into a vial containing 50 µL of Quenching Solution (Acidic pH stops the base-catalyzed elimination).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in H2O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 70% B over 20-30 minutes (optimized for protein retention).

    • Detection: UV at 280 nm (Protein + FMS) and 220 nm (Peptide bond).

  • Data Processing:

    • Integrate the peak area of the Released Free Protein (

      
      ).
      
    • Calculate the % Release:

      
      
      
    • Plot

      
       vs. Time to determine the rate constant 
      
      
      
      .
    • Calculate Half-life:

      
      .
      
Visualizing the Workflow

Analytical_Workflow Start Start: PEG-FMS-Drug (pH 7.4, 37°C) Sampling Sampling Loop (0, 2, 4... 48 hrs) Start->Sampling Quench Acid Quench (pH < 3.0) Sampling->Quench Aliquot HPLC RP-HPLC Analysis (C18/C4 Column) Quench->HPLC Stable Sample Data Data Output: 1. Peak Area (Free Drug) 2. Peak Area (PEG-FMS) HPLC->Data Data->Sampling Next Timepoint caption Figure 2: Step-by-step analytical workflow for kinetic monitoring.

References

  • Shechter, Y. , et al. (2004).[3][8] "Reversible PEGylation of peptide drugs: a novel technology to release native interferon alpha2 over a prolonged time period."[8] Journal of Medicinal Chemistry.

  • Tsubery, H. , et al. (2004).[3] "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[3] Journal of Biological Chemistry.

  • Shechter, Y. , et al. (2005). "Reversible PEGylation of peptide YY3-36 prolongs its inhibition of food intake in mice." FEBS Letters.

  • Roberts, M. J. , et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews.

Sources

Safety Operating Guide

Core Directive: The "Zero-Conjugation" Safety Philosophy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for Handling Mal-FMS-NHS Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my directive to you is simple: The chemistry that makes Mal-FMS-NHS a powerful tool for drug delivery is the exact same chemistry that makes it a biological hazard to you.

Mal-FMS-NHS is a heterobifunctional crosslinker containing a Maleimide (thiol-reactive) group and an NHS ester (amine-reactive) group, often separated by a cleavable FMS (9-fluorenylmethyl derivatives) or similar spacer.

The Mechanism of Toxicity (The "Why"): The danger is not immediate acute toxicity (like cyanide) but Haptenization .

  • Amine Reactivity: The NHS ester reacts with lysine residues on your skin proteins (keratin, collagen) within seconds of contact.

  • Thiol Reactivity: The maleimide group irreversibly alkylates cysteine residues.

  • Immune Response: Your immune system recognizes these modified "self" proteins as foreign invaders (haptens).

  • Sensitization: This triggers a T-cell mediated immune response. Future exposure—even to trace amounts—can cause severe allergic dermatitis or anaphylaxis.

Your Goal: Zero biological conjugation to the operator.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab safety." This reagent requires a barrier strategy designed for small-molecule permeation.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil)Permeation Lag Time: NHS esters in organic solvents (DMSO/DMF) permeate standard latex/thin nitrile quickly. Double gloving provides a "sacrificial" outer layer. If the outer glove is splashed, strip it immediately; the inner glove remains the sterile barrier.
Eye Protection Chemical Splash Goggles (Indirect Vented)Avoid standard safety glassesAerosol Defense: Mal-FMS-NHS is often a fluffy, electrostatic powder. Standard glasses allow airborne particles to bypass the lens and react with the moisture in your eyes (corneal modification).
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Inhalation Sensitization: Inhaling the dust can sensitize your respiratory tract, leading to occupational asthma. Always handle the solid in a certified chemical fume hood.
Body Protection Tyvek® Lab Coat (or closed-front synthetic)+ Polyethylene ApronCotton is a Sponge: Standard cotton coats absorb spills and hold the reactive chemical against your chest/arms. Tyvek repels solids and liquids.

Operational Workflow & Visualization

The following diagram outlines the "Safe Handling Lifecycle." This is a self-validating system: you cannot move to the next step until the safety check of the previous step is complete.

SafeHandlingLifecycle cluster_weighing Weighing Protocol Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Wait 30-60 mins) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (CRITICAL CONTROL POINT) Equilibration->Weighing Room Temp Reached Solubilization 4. Solubilization (DMSO/DMF, Anhydrous) Weighing->Solubilization Minimize Air Exposure Reaction 5. Conjugation Reaction (pH 7.2 - 7.5) Solubilization->Reaction Immediate Use Disposal 6. Quenching & Disposal (Hydrolysis) Reaction->Disposal React Unused Groups

Caption: Operational lifecycle for Mal-FMS-NHS. Note the critical equilibration step to prevent hydrolysis.

Detailed Operational Protocols

Phase A: Preparation (The "Moisture Trap")

Risk: Opening a cold vial introduces atmospheric water, which hydrolyzes the NHS ester (releasing N-hydroxysuccinimide) and deactivates your expensive reagent.

  • Equilibration: Remove the vial from -20°C storage. Do not open it. Place it in a desiccator or on the bench and wait 30–60 minutes until it reaches room temperature.

  • Visual Check: Ensure the powder is free-flowing and not clumped (clumping indicates prior moisture damage).

Phase B: Weighing (The "Aerosol Zone")

Risk: Static electricity can cause the light powder to "jump" onto the balance or your gloves.

  • Static Control: Use an anti-static gun or polonium strip near the balance if available.

  • Containment: Weigh inside the fume hood. If your balance is outside the hood, weigh inside a closed 50mL conical tube (tare the tube, add powder, close tube, weigh). Never transport an open weigh boat across the lab.

  • Solvent Choice: Dissolve immediately in anhydrous DMSO or DMF. Do not use water or buffer yet (hydrolysis competes with dissolution).

Phase C: Reaction & Quenching

Risk: Leaving unreacted linker in the waste stream poses a hazard to EHS personnel.

  • Conjugation: Add the DMSO/DMF stock to your protein solution (pH 7.2–7.5).

  • Quenching (Mandatory):

    • To Stop NHS Activity: Add 1M Tris or Glycine (pH 8.0). The primary amines will rapidly react with any remaining NHS esters.

    • To Stop Maleimide Activity: Add Cysteine or Mercaptoethanol. This caps the maleimide ring.

    • Wait 15 minutes before disposal.

Disposal & Emergency Response

Disposal of Solid Waste (Tips, Tubes, Vials)
  • Protocol: Do not throw in regular trash. Place all contaminated solids (weigh boats, pipette tips, gloves) into a dedicated "Solid Hazardous Waste" bag.

  • Labeling: Label clearly as "Sensitizer / High Potency Crosslinker."

Liquid Waste
  • Protocol: Collect all quenched reaction waste in a solvent waste container compatible with DMSO/DMF.

  • Verification: Ensure the waste stream is not acidic (acid may reverse the quenching or cause volatile off-gassing depending on the specific "FMS" cleavage chemistry).

Emergency Spill Response
  • Powder Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in 1M Glycine/Soap water) to dampen and quench simultaneously. Wipe up and dispose of as hazardous waste.

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[1] Do not use alcohol (alcohol opens pores and may accelerate permeation).

    • Medical: Seek evaluation.[2][3][4] Mention "Potential hapten/sensitizer exposure."

References

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: NHS-Ester Chemistry and Safety.

  • BroadPharm. Mal-PEG-NHS Ester Handling and Storage Guidelines.

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for Heterobifunctional Crosslinkers (Generic Class).

  • BenchChem. A Comparative Guide to Heterobifunctional and Homobifunctional Crosslinkers.

  • MedChemExpress. Mal-PEG-NHS Safety Data Sheet (GHS Classification).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.